molecular formula C11H13NO2 B11715966 (5R)-2-Methyl-5-phenylmorpholin-3-one

(5R)-2-Methyl-5-phenylmorpholin-3-one

Cat. No.: B11715966
M. Wt: 191.23 g/mol
InChI Key: DMGWZHKSDAHSJK-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-2-Methyl-5-phenylmorpholin-3-one (CAS 2135349-79-8) is a chiral morpholinone derivative of interest in medicinal chemistry and organic synthesis. This compound features a morpholine ring system, a structure found in a diverse range of bioactive molecules and approved drugs . The morpholine core is a privileged scaffold in drug discovery due to its favorable physicochemical properties . Specifically, the phenylmorpholine structure is a key motif in compounds studied for their activity on the central nervous system . As a chiral building block, this (5R)-configured methyl-phenyl derivative is a valuable intermediate for researchers developing novel chemical entities. It can be used in the synthesis of more complex molecules for pharmacological screening, the exploration of structure-activity relationships (SAR), and as a precursor in the development of potential monoamine releasing agents or receptor agonists . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5R)-2-methyl-5-phenylmorpholin-3-one

InChI

InChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8?,10-/m0/s1

InChI Key

DMGWZHKSDAHSJK-HTLJXXAVSA-N

Isomeric SMILES

CC1C(=O)N[C@@H](CO1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)NC(CO1)C2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-2-Methyl-5-phenylmorpholin-3-one is a chiral heterocyclic compound belonging to the morpholinone class. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles.[1][2] The presence of two stereocenters, at the C2 and C5 positions, in this particular molecule offers the potential for stereospecific interactions with biological targets, making it a compound of significant interest in drug discovery and development. The phenyl and methyl substituents further contribute to its unique steric and electronic properties, which can influence its reactivity, solubility, and biological activity.

This technical guide provides a comprehensive overview of the chemical properties of (5R)-2-Methyl-5-phenylmorpholin-3-one, including its synthesis, physicochemical characteristics, reactivity, and analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

Molecular Structure and Physicochemical Properties

The fundamental properties of (5R)-2-Methyl-5-phenylmorpholin-3-one are summarized in the table below. While specific experimental data for this exact stereoisomer is not widely published, the properties of the closely related (2R,5R)-2-Methyl-5-phenylmorpholin-3-one provide a reliable reference.[3]

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[3]
Molecular Weight 191.23 g/mol [3]
IUPAC Name (5R)-2-Methyl-5-phenylmorpholin-3-oneN/A
InChI Key DMGWZHKSDAHSJK-SCZZXKLOSA-N[3]
Canonical SMILES C[C@H]1C(=O)NCO1N/A
Physical Form Expected to be a solid at room temperature.Inferred
Solubility Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is likely to be limited due to the presence of the phenyl group. The morpholine moiety, however, can engage in hydrogen bonding, which may impart some aqueous solubility.[1][2]Inferred

Stereochemistry

(5R)-2-Methyl-5-phenylmorpholin-3-one possesses two chiral centers at the C2 and C5 positions. The "(5R)" designation indicates the absolute configuration at the carbon atom bearing the phenyl group. The stereochemistry at the C2 position, bearing the methyl group, is not explicitly defined in the topic but is crucial for the overall three-dimensional structure of the molecule. For the purpose of this guide, we will consider the synthesis and properties of a specific diastereomer, while acknowledging that other diastereomers are possible and may exhibit different chemical and biological properties. The precise control of stereochemistry during synthesis is a critical aspect for its application in drug development.[4][5]

Synthesis

A logical retrosynthetic approach would start from the target molecule and disconnect the amide bond, leading to a chiral amino alcohol intermediate. This intermediate can be synthesized from commercially available chiral starting materials.

Proposed Synthetic Pathway:

A plausible synthetic route starting from (R)-phenylglycinol is outlined below. This approach ensures the desired stereochemistry at the C5 position.

Synthetic Pathway Start (R)-Phenylglycinol Intermediate1 N-Protected (R)-Phenylglycinol Start->Intermediate1 Protection (e.g., Boc, Cbz) Intermediate2 N-Protected (R)-2-amino-2-phenylethanol derivative with a leaving group Intermediate1->Intermediate2 Activation of hydroxyl group (e.g., tosylation, mesylation) Intermediate3 N-Alkylated intermediate Intermediate2->Intermediate3 Nucleophilic substitution with an alanine equivalent (e.g., ethyl 2-bromopropionate) Product (5R)-2-Methyl-5-phenylmorpholin-3-one Intermediate3->Product Deprotection and intramolecular cyclization (lactamization)

A plausible synthetic workflow.

Experimental Protocol (Hypothetical):

  • Protection of (R)-Phenylglycinol: (R)-Phenylglycinol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield the N-protected amino alcohol.

  • Activation of the Hydroxyl Group: The hydroxyl group of the N-protected (R)-phenylglycinol is activated by converting it into a good leaving group. This can be achieved by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or TEA.

  • Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to nucleophilic substitution with an enolate derived from an alanine ester, such as ethyl 2-bromopropionate, in the presence of a non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperature.

  • Deprotection and Cyclization: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc or hydrogenolysis for Cbz). The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization (lactamization) to afford the desired (5R)-2-Methyl-5-phenylmorpholin-3-one.

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Chemical Reactivity

The chemical reactivity of (5R)-2-Methyl-5-phenylmorpholin-3-one is governed by the functional groups present in its structure: the lactam (cyclic amide), the ether linkage, the secondary amine (within the lactam), and the phenyl ring.

  • Lactam Reactivity: The six-membered lactam ring in the morpholinone structure is relatively stable compared to smaller ring lactams (e.g., β-lactams). However, it can undergo hydrolysis under strong acidic or basic conditions to open the ring and form the corresponding amino acid derivative. The amide bond can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 2-methyl-5-phenylmorpholine.

  • N-Alkylation/Acylation: The nitrogen atom of the lactam is a secondary amide and is generally less nucleophilic than a free amine. However, under strongly basic conditions, it can be deprotonated to form an amide anion, which can then be alkylated or acylated.

  • Alpha-Carbon Reactivity: The protons on the carbon atom alpha to the carbonyl group (C2) can be abstracted by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at this position. However, this reaction might compete with deprotonation at the nitrogen.

  • Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The directing effects of the morpholinone substituent would need to be considered.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemistry of (5R)-2-Methyl-5-phenylmorpholin-3-one.

Analytical_Workflow cluster_purification Purification cluster_analysis Analysis Crude_Product Crude (5R)-2-Methyl-5-phenylmorpholin-3-one Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation HPLC_UV HPLC_UV Purity_Assessment->HPLC_UV HPLC-UV / LC-MS Stereochemical_Analysis Stereochemical Analysis Structure_Elucidation->Stereochemical_Analysis NMR NMR Structure_Elucidation->NMR NMR (¹H, ¹³C, COSY, HSQC) MS MS Structure_Elucidation->MS Mass Spectrometry (HRMS) FTIR FTIR Structure_Elucidation->FTIR FT-IR Pure_Product Pure (5R)-2-Methyl-5-phenylmorpholin-3-one Stereochemical_Analysis->Pure_Product Chiral_HPLC Chiral_HPLC Stereochemical_Analysis->Chiral_HPLC Chiral HPLC Optical_Rotation Optical_Rotation Stereochemical_Analysis->Optical_Rotation Optical Rotation

A comprehensive analytical workflow for characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine protons at C2 and C5, the methylene protons of the morpholine ring, and the aromatic protons of the phenyl group. The coupling patterns and chemical shifts will be indicative of the relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam, the carbons of the phenyl ring, the methine carbons at C2 and C5, the methyl carbon, and the methylene carbons of the morpholine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

2. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (lactam): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.

  • N-H stretch (lactam): A band in the region of 3200-3400 cm⁻¹ may be observed.

  • C-O-C stretch (ether): A strong band is expected in the region of 1050-1150 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands will be observed in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretches (aromatic): Bands in the region of 1450-1600 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase HPLC (RP-HPLC): This technique, coupled with a UV detector, would be used to assess the purity of the synthesized compound.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) and confirm the stereochemical integrity of the final product, chiral HPLC is indispensable. A suitable chiral stationary phase (e.g., polysaccharide-based) would be required to separate the enantiomers.

5. Elemental Analysis:

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the molecular formula to further confirm the compound's identity.

Potential Applications

While specific applications for (5R)-2-Methyl-5-phenylmorpholin-3-one are not extensively documented, the phenylmorpholine scaffold is present in a number of biologically active compounds.[6] Derivatives of phenylmorpholine have been investigated for their potential as central nervous system agents, including antidepressants and analgesics. The rigid, chiral structure of (5R)-2-Methyl-5-phenylmorpholin-3-one makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility as a chiral intermediate in the synthesis of novel drug candidates is a significant area for future research.

Conclusion

(5R)-2-Methyl-5-phenylmorpholin-3-one is a chiral molecule with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this technical guide provides a comprehensive overview of its expected chemical properties based on the well-established chemistry of morpholinones and related heterocyclic systems. The proposed synthetic strategies and analytical methodologies offer a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for the exploration of its biological activities and its use as a valuable chiral building block in the development of new therapeutic agents.

References

  • Ataman Kimya. MORPHOLINE (110-91-8). [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1581–1584. [Link]

  • D'hooghe, M., & De Kimpe, N. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic letters, 6(6), 923–926. [Link]

  • Sielc.com. Separation of 3-Morpholinone on Newcrom R1 HPLC column. [Link]

  • Google Patents.

Sources

The Privileged Scaffold: A Technical Guide to (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous, privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and predictable pharmacokinetic profiles. Within this class, (5R)-2-Methyl-5-phenylmorpholin-3-one serves as a vital chiral building block . The precise spatial arrangement dictated by the (5R)-phenyl group, coupled with the C2-methyl substitution, creates a rigid vector that is highly sought after in the synthesis of central nervous system (CNS) therapeutics, notably Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Substance P (NK1) receptor antagonists . This whitepaper details the structural parameters, stereochemical significance, and validated synthetic protocols for this critical intermediate.

Chemical Identity and Structural Parameters

The compound exists as a diastereomeric mixture if the C2 stereocenter is undefined, but is frequently resolved into its pure (2R,5R) or (2S,5R) epimers depending on the target pharmacophore.

ParameterValue / Description
IUPAC Name (5R)-2-Methyl-5-phenylmorpholin-3-one
CAS Number (General 5R Mixture) 2135349-79-8
CAS Number (2R,5R-Isomer) 957121-52-7 [[1]]([Link])
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Predicted Boiling Point 396.0 ± 42.0 °C [[2]]()
Predicted Density 1.097 ± 0.06 g/cm³
Predicted pKa 13.69 ± 0.60

Stereochemical Impact on Pharmacodynamics

In the rational design of CGRP receptor antagonists, the orientation of the phenyl ring is paramount. The (5R) configuration projects the phenyl moiety into a deep hydrophobic binding pocket of the CGRP receptor complex (CLR/RAMP1) . If the (5S) enantiomer is utilized, severe steric clashes occur with the receptor's transmembrane helices, resulting in a significant drop in binding affinity. Furthermore, the relative stereochemistry of the C2-methyl group (cis vs. trans to the C5-phenyl) dictates the puckering of the morpholinone ring, subtly altering the trajectory of the nitrogen atom for subsequent derivatization (e.g., N-alkylation with functionalized benzyl or heterocyclic groups).

Experimental Methodology: Stereoselective Synthesis

The synthesis of (5R)-2-Methyl-5-phenylmorpholin-3-one relies on a "chiral pool" approach to strictly lock the C5 absolute configuration, bypassing the need for late-stage enantiomeric resolution of the core ring .

Step 1: N-Alkylation of (R)-Phenylglycinol
  • Reagents : (R)-2-amino-2-phenylethanol (1.0 eq), ethyl 2-bromopropanoate (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF.

  • Procedure : Dissolve (R)-2-amino-2-phenylethanol in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by the dropwise addition of ethyl 2-bromopropanoate at 0 °C. Warm to ambient temperature and stir for 12 hours.

  • Causality & Logic : DIPEA is selected as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr byproduct without competing for the alkylating agent. This prevents the protonation of the primary amine, maintaining its nucleophilicity and driving the reaction to completion without promoting unwanted O-alkylation.

  • Self-Validation : Take a 50 µL aliquot, quench in 1 mL of H₂O/MeCN (1:1), and analyze via LC-MS. The disappearance of the starting material mass (m/z 138, [M+H]⁺) and the appearance of the intermediate secondary amine (m/z 238, [M+H]⁺) validates successful N-alkylation.

Step 2: Thermal Lactamization (Cyclization)
  • Reagents : Toluene, catalytic p-Toluenesulfonic acid (pTSA).

  • Procedure : Extract the intermediate into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Redissolve the crude intermediate in toluene. Add a catalytic amount of pTSA. Heat the mixture to reflux (110 °C) using a Dean-Stark apparatus for 18 hours.

  • Causality & Logic : The intramolecular amidation (lactamization) is thermodynamically favorable but possesses a high entropic barrier. Refluxing in toluene allows for the continuous azeotropic removal of the ethanol byproduct via the Dean-Stark trap. According to Le Chatelier’s principle, this forcefully shifts the equilibrium toward the cyclic morpholin-3-one product. Mild acidic catalysis (pTSA) activates the ester carbonyl without causing epimerization of the sensitive C5 benzylic stereocenter.

  • Self-Validation : Monitor the collection of ethanol in the Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol is collected. LC-MS should confirm the mass shift from the acyclic intermediate (m/z 238) to the cyclized morpholin-3-one (m/z 192,[M+H]⁺).

Step 3: Diastereomeric Resolution
  • Procedure : The resulting product is a mixture of (2R,5R) and (2S,5R) diastereomers due to the racemic nature of the ethyl 2-bromopropanoate starting material. Separate the diastereomers using preparative chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20).

  • Causality : Chromatographic resolution is preferred over fractional crystallization here because the morpholinone diastereomers often co-crystallize. The separated epimers can then be independently directed toward specific drug discovery programs .

Workflow Visualization

The following diagram illustrates the logical progression from the chiral pool starting material through synthesis, resolution, and application in receptor antagonism.

Workflow SM (R)-Phenylglycinol (Chiral Pool) Alk N-Alkylation (Ethyl 2-bromopropanoate) SM->Alk DIPEA, DMF Lactam Lactamization (Cyclization) Alk->Lactam Toluene, Heat DiaMix (5R)-2-Methyl-5-phenylmorpholin-3-one (Diastereomeric Mixture) Lactam->DiaMix Sep Chiral Resolution (Prep-HPLC) DiaMix->Sep Iso1 (2R,5R)-Isomer CAS: 957121-52-7 Sep->Iso1 Iso2 (2S,5R)-Isomer (CGRP Precursor) Sep->Iso2 App Receptor Antagonists (e.g., CGRP, NK1) Iso1->App Scaffold Derivatization Iso2->App Scaffold Derivatization

Stereoselective synthetic workflow and resolution of (5R)-2-Methyl-5-phenylmorpholin-3-one.

Analytical Characterization & Validation

To ensure the integrity of the (5R)-2-Methyl-5-phenylmorpholin-3-one scaffold before downstream N-alkylation or cross-coupling, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃) : The diagnostic benzylic proton at C5 typically appears as a distinct doublet of doublets (dd) around 4.5–4.8 ppm. The coupling constants ( J -values) between the C5 proton and the adjacent C6 methylene protons are critical for confirming the conformation of the morpholine ring. The C2 methyl group appears as a doublet around 1.4–1.5 ppm.

  • Chiral HPLC : Utilizing a normal-phase chiral stationary phase (e.g., Chiralcel OD-H or AD-H) is mandatory to confirm the enantiomeric excess (ee) of the (5R) position and the diastereomeric ratio (dr) of the C2 methyl group. A baseline resolution (Rs > 1.5) between the (2R,5R) and (2S,5R) peaks validates the efficacy of the preparative separation step.

References

  • [1] Title: (2R,5R)-2-Methyl-5-phenylmorpholin-3-one (1 x 250 mg) | Reagentia Source: Reagentia URL: [Link]

  • [3] Title: WO2023225041A1 - Ripk1 inhibitors and methods of use Source: Google Patents URL:

  • [4] /[5] Title: US20070265225A1 - Substituted monocyclic CGRP receptor antagonists Source: Google Patents URL:

Sources

A Technical Guide to the Strategic Role of (5R)-2-Methyl-5-phenylmorpholin-3-one in the Synthesis of Aprepitant

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical analysis of the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] We will focus on the pivotal role of the chiral intermediate, (5R)-2-Methyl-5-phenylmorpholin-3-one, and its precursor chemistries, which are instrumental in establishing the correct stereochemistry of the final active pharmaceutical ingredient (API).

The Strategic Importance of Stereochemistry in Aprepitant

Aprepitant possesses a complex molecular architecture with three stereogenic centers.[2] Its chemical name is 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one.[2] The specific (2R, 3S, 1R) configuration is critical for its high-affinity binding to the NK1 receptor and, consequently, its therapeutic efficacy.[3] The synthesis of Aprepitant is a significant challenge in process chemistry, demanding precise control over these stereocenters. The morpholine core, particularly the cis-relationship between the substituents at the C2 and C3 positions, is a key structural feature.[4][5]

The synthesis strategy often hinges on the creation of a chiral morpholinone or morpholine derivative that serves as a scaffold upon which the remaining fragments of the molecule are constructed. This is where intermediates like (5R)-2-Methyl-5-phenylmorpholin-3-one and related structures become critically important.

Synthesis of the Chiral Morpholinone Core: A Critical Juncture

The enantiomerically pure morpholinone core is a linchpin in the synthesis of Aprepitant. Various strategies have been developed to access this key intermediate, often involving asymmetric synthesis or resolution techniques.

A notable approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[6][7] This method allows for the construction of 3-aryl morpholin-2-ones from simple starting materials with high enantioselectivity, catalyzed by a quinine-derived urea.[6] This demonstrates a modern, efficient route to key intermediates for Aprepitant synthesis.[6][7]

Another established method is the crystallization-induced asymmetric transformation. This process can be used to convert a mixture of diastereomers into a single desired isomer.[8][9] For instance, a Lewis acid-mediated coupling can produce a 1:1 mixture of acetal diastereomers, which is then converted to a single isomer through this crystallization technique.[9]

The following diagram illustrates a generalized workflow for the synthesis of a key chiral morpholinone intermediate.

Caption: Generalized workflow for synthesizing the chiral morpholinone core.

From Chiral Intermediate to Aprepitant: The Convergent Synthesis

With the chiral morpholinone core in hand, the synthesis proceeds in a convergent manner, where large, complex fragments are joined together in the later stages. This approach is often more efficient for complex molecules like Aprepitant.

The original developer of Aprepitant, Merck & Co., Inc., has significantly refined the synthesis over time, moving towards a greener and more atom-economical process.[10] One of the key transformations involves the highly stereoselective introduction of the 2-(3,5-bis(trifluoromethyl)-benzyloxy) group. This can be achieved through a reduction of the morpholinone, for example with L-Selectride, followed by an in-situ alkylation.[4]

The final steps of the synthesis typically involve the attachment of the triazolinone side chain to the morpholine nitrogen.[11][12]

The overall synthetic pathway can be visualized as follows:

Caption: Convergent synthesis pathway for Aprepitant.

Experimental Protocols and Data

Protocol 1: Illustrative Synthesis of a Chiral Morpholinone Intermediate

This is a generalized protocol based on published methodologies and should be adapted and optimized for specific laboratory conditions.

  • Condensation: A direct condensation of N-benzyl ethanolamine with glyoxylic acid can yield a 2-hydroxy-1,4-oxazin-3-one.[9]

  • Activation: The resulting hydroxyl group is activated, for example, as a trifluoroacetate.[9]

  • Stereoselective Coupling: The activated intermediate is coupled with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol in the presence of a Lewis acid. This typically affords a mixture of diastereomers.[9]

  • Crystallization-Induced Asymmetric Transformation: The diastereomeric mixture is subjected to conditions that allow for epimerization and selective crystallization of the desired isomer, driving the equilibrium towards the formation of a single, highly pure stereoisomer.[8][9]

Table 1: Comparison of Synthetic Strategies for Chiral Intermediates

MethodKey FeaturesTypical Enantiomeric Excess (e.e.)Reference(s)
One-Pot Asymmetric SynthesisCatalyzed by a quinine-derived urea; combines multiple steps without intermediate purification.Up to 99%[6]
Crystallization-Induced Diastereoselective TransformationConverts a diastereomeric mixture to a single isomer; relies on differential solubility and epimerization.>99%[9]
Asymmetric Transfer HydrogenationUsed to synthesize chiral alcohol precursors, such as (R)-3,5-Bistrifluoromethylphenyl ethanol.90-92% (can be upgraded to >99%)[4]

Conclusion

The synthesis of Aprepitant is a testament to the advancements in modern asymmetric synthesis. The strategic use of chiral intermediates, such as (5R)-2-Methyl-5-phenylmorpholin-3-one and its analogues, is fundamental to the successful and efficient construction of this complex therapeutic agent. The development of innovative one-pot procedures and crystallization-induced asymmetric transformations has not only improved the overall yield and stereochemical purity but has also led to more environmentally benign and cost-effective manufacturing processes.[10] For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the innovation of future therapeutic agents with complex stereochemical demands.

References

  • US8133994B2 - Preparation of aprepitant - Google Patents. (n.d.).
  • Wan, W.-L., He, Y., Guan, M., Li, X.-L., Cheng, X., & Wu, Y. (2013). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters, 24(12), 1057-1060.
  • Synthesis of the major isomers of Aprepitant and Fosaprepitant - ResearchGate. (n.d.).
  • Chapter 10 Synthesis of aprepitant - ResearchGate. (n.d.).
  • US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents. (n.d.).
  • Understanding the Aprepitant Synthesis Pathway: A Chemical Perspective. (2026, March 2). NINGBO INNO PHARMCHEM CO.,LTD.
  • Formulation of (1R,2S,3R)-Aprepitant for Preclinical Studies: Application Notes and Protocols - Benchchem. (n.d.).
  • Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC. (n.d.).
  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award (Merck & Co., Inc.) | US EPA. (2025, November 5).
  • WO2011045817A2 - Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof - Google Patents. (n.d.).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. (2023, February 21).
  • WO2015104047A1 - Formulation of aprepitant with enhanced solubility - Google Patents. (n.d.).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Request PDF - ResearchGate. (n.d.).
  • US20210213024A1 - Liquid compositions of aprepitant - Google Patents. (2021, July 15).
  • Wang, S.-M., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
  • Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors - MDPI. (2020, August 18).
  • Payack, J. F., et al. (2002). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 124(47), 13952-13953.

Sources

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Chiral Morpholinone Intermediates

Chiral morpholinones have emerged as crucial building blocks in organic synthesis and are recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Their prevalence in a wide array of pharmaceuticals and biologically active compounds stems from their unique structural and physicochemical properties.[1] The incorporation of the morpholine ring can enhance metabolic stability, improve aqueous solubility, and increase blood-brain barrier permeability—all highly desirable traits in drug candidates.[1][3] Furthermore, the rigid, chair-like conformation of the morpholine ring can help to pre-organize appended pharmacophores, leading to higher binding affinity and selectivity for biological targets.[3]

The therapeutic efficacy and safety of these molecules are often intrinsically linked to the precise three-dimensional arrangement of their atoms.[1][4] Consequently, the development of efficient, stereoselective methods to access enantiomerically pure morpholinone intermediates is a paramount objective for researchers in drug development. This guide provides a detailed review of key synthetic strategies, highlights their application in the synthesis of important pharmaceuticals, and offers detailed protocols for their implementation.

Core Synthetic Strategies for Asymmetric Morpholinone Construction

The synthesis of chiral morpholinones has evolved from classical methods relying on the chiral pool to highly efficient catalytic asymmetric strategies. These modern approaches offer superior control over stereochemistry and greater atom economy.

Catalytic Asymmetric Domino Reactions

Domino, or tandem, reactions provide a powerful method for rapidly building molecular complexity from simple starting materials in a single pot, minimizing waste and purification steps. Two prominent examples in morpholinone synthesis stand out.

a) Aza-Benzilic Ester Rearrangement

A recently developed and highly innovative method involves a chiral phosphoric acid-catalyzed enantioselective synthesis from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[2][5][6] This reaction proceeds through a sophisticated domino sequence: a [4+2] heteroannulation to form a cyclic α-iminium hemiacetal, which then undergoes a stereoselective 1,2-aryl/alkyl shift.[2][5][6] This transformation represents a novel type of asymmetric aza-benzilic ester rearrangement, providing access to C3-substituted morpholinones with high enantiopurity.[2][6] The chiral phosphoric acid catalyst is crucial as it orchestrates the entire stereoselective process.

// Nodes start [label="Aryl/Alkylglyoxal +\n2-(Arylamino)ethan-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Chiral\nPhosphoric Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hemiacetal [label="Cyclic α-Iminium\nHemiacetal Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rearrangement [label="Stereoselective\n1,2-Aryl/Alkyl Shift\n(Aza-Benzilic Ester Rearrangement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Enantioenriched\nC3-Substituted Morpholinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> hemiacetal [label="[4+2] Heteroannulation"]; catalyst -> hemiacetal [style=dashed, color="#5F6368", arrowhead=open]; hemiacetal -> rearrangement; catalyst -> rearrangement [style=dashed, color="#5F6368", arrowhead=open, label=" Controls Enantioselectivity"]; rearrangement -> product; }

Caption: Catalytic cycle of the Aza-Benzilic Ester Rearrangement.

b) One-Pot Knoevenagel/Epoxidation/Domino Ring-Opening Cyclization (DROC)

Another powerful one-pot approach utilizes commercially available aldehydes and (phenylsulfonyl)acetonitrile as starting materials.[7][8] The sequence is initiated by a Knoevenagel condensation, followed by an in situ asymmetric epoxidation of the resulting alkene using a chiral organocatalyst, such as a quinine-derived urea.[7] The transient chiral epoxide is then intercepted by a 1,2-aminoalcohol, triggering a domino ring-opening cyclization (DROC) to furnish the final 3-aryl morpholin-2-one with excellent enantioselectivity (up to 99% ee).[7][8] This method is particularly noteworthy as two of its three steps are stereocatalytic, and it has been successfully applied to a concise synthesis of a key intermediate for the drug Aprepitant.[7][8]

// Nodes start [label="Aldehyde +\n(Phenylsulfonyl)acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; knoevenagel [label="Knoevenagel Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkene [label="Electron-Poor Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; epoxidation [label="Asymmetric Epoxidation\n(Chiral Urea Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; epoxide [label="Transient Chiral Epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; droc [label="Domino Ring-Opening Cyclization\n(+ 1,2-Aminoalcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Chiral 3-Aryl\nMorpholin-2-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> knoevenagel; knoevenagel -> alkene; alkene -> epoxidation; epoxidation -> epoxide; epoxide -> droc; droc -> product; }

Caption: One-pot workflow for morpholinone synthesis via DROC.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters.[1] This strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines.[9] The process involves the hydrogenation of a dehydromorpholine substrate using a rhodium catalyst complexed with a chiral bisphosphine ligand (e.g., SKP-Phos).[1][9] This approach consistently delivers the desired chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee.[9]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries remains a robust and practical approach. A notable example is the diastereoselective synthesis of morpholinones using pseudoephedrine as a chiral auxiliary.[10] In this method, arylglyoxals react with the chiral auxiliary in a Brønsted acid-catalyzed reaction to yield morpholinone products with high yield and selectivity.[5][10] The morpholine ring can then be converted into the desired chiral 1,2-amino alcohol through a two-step protocol, after which the auxiliary can be cleaved and recovered.[10]

Comparative Summary of Synthetic Methodologies

MethodKey Catalyst / ReagentSubstratesStereocontrolKey Advantages
Aza-Benzilic Rearrangement Chiral Phosphoric AcidAryl/Alkylglyoxals, 2-AminoethanolsHigh (ee)Novel access to C3-substituted morpholinones.[2][6]
DROC Sequence Quinine-Derived UreaAldehydes, Amino AlcoholsExcellent (up to 99% ee)One-pot, high efficiency, readily available starting materials.[7][8]
Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / Chiral LigandDehydromorpholinesExcellent (up to 99% ee)High yields, exceptional enantioselectivity.[1][9]
Chiral Auxiliary PseudoephedrineArylglyoxalsHigh (dr)Practical, high-yielding, reliable method.[10]
Copper-Promoted Oxyamination Copper(II) 2-ethylhexanoateAlkenols, AminesGood to Excellent (dr)Direct synthesis of aminomethyl-functionalized morpholines.[11][12]

Application Spotlight: Synthesis of Aprepitant

The practical utility of these synthetic methods is powerfully demonstrated in the synthesis of Aprepitant (EMEND®), a potent antiemetic drug.[7][8] A key intermediate in the synthesis of Aprepitant is a specific enantiomer of a 3-aryl-substituted morpholin-2-one.[8] The one-pot DROC methodology provides a rapid and highly enantioselective route to this crucial intermediate.[7][8] By starting with simple commercial aldehydes, chemists can efficiently construct the chiral morpholinone core in high yield and with an enantiomeric excess of 89%, showcasing a significant improvement over older methods that relied on the chiral pool.[7][8]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation for 2-Substituted Chiral Morpholines[1]

This protocol provides a representative procedure for creating stereocenters via asymmetric hydrogenation.

  • Materials:

    • Dehydromorpholine substrate (1.0 equiv)

    • [Rh(COD)₂]BF₄ (0.01 equiv)

    • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)

    • Anhydrous, degassed Dichloromethane (DCM)

    • High-purity hydrogen gas

    • High-pressure autoclave reactor

  • Procedure:

    • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ and the chiral ligand in a small amount of degassed DCM. Stir for 20-30 minutes to allow for complex formation.

    • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed DCM.

    • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 50 atm).

    • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC/MS on aliquots carefully taken from the reaction.

    • Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine.

  • Analysis:

    • Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: One-Pot DROC Synthesis of 3-Aryl Morpholin-2-ones[7][8]

This protocol outlines the telescoped synthesis of a key heterocyclic scaffold.

  • Materials:

    • Aldehyde (1.0 equiv)

    • (Phenylsulfonyl)acetonitrile (1.0 equiv)

    • Quinine-derived urea organocatalyst (e.g., eQNU) (10 mol%)

    • Cumyl hydroperoxide

    • 1,2-Aminoethanol equivalent (1.1 equiv)

    • Toluene (PhMe), room temperature

  • Procedure:

    • Knoevenagel/Epoxidation: To a solution of the aldehyde and (phenylsulfonyl)acetonitrile in toluene at room temperature, add the chiral urea catalyst. Stir for a short period, then add cumyl hydroperoxide. Allow the reaction to proceed until the formation of the transient epoxide is complete (monitor by TLC).

    • Domino Ring-Opening Cyclization (DROC): To the same reaction vessel containing the in situ generated epoxide, add the 1,2-aminoethanol derivative.

    • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction for the consumption of the epoxide and formation of the morpholin-2-one product.

    • Work-up & Purification: Once the reaction is complete, quench the reaction as appropriate (e.g., with a reducing agent for excess peroxide followed by an aqueous wash). Extract the product with an organic solvent, dry, and concentrate. Purify the crude material via flash column chromatography.

  • Analysis:

    • Characterize the final product using NMR and mass spectrometry.

    • Determine the enantiomeric excess using chiral HPLC.

Conclusion and Future Outlook

The field of chiral morpholinone synthesis has seen remarkable advancements, driven by the development of sophisticated catalytic asymmetric methodologies. Domino reactions and asymmetric hydrogenations now provide highly efficient, stereoselective, and atom-economical routes to these valuable intermediates.[1][5][7][9] These strategies not only facilitate the synthesis of known pharmaceuticals like Aprepitant but also enable the exploration of new chemical space by making complex, C-functionalized morpholine derivatives more accessible.[13][14] Future research will likely focus on expanding the substrate scope of these reactions, developing even more efficient and sustainable catalytic systems, and applying these powerful synthetic tools to the discovery of next-generation therapeutics.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (Source: vertexaisearch.cloud.google.com)
  • Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cyclization. (Source: vertexaisearch.cloud.google.com)
  • Diastereoselective synthesis of morpholinones 16, 23 and 24.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (Source: Benchchem)
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (Source: Journal of the American Chemical Society)
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamin
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes.
  • Synthesis and reaction of optically active morpholinones. (Source: Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing)
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (Source: Chemical Science - RSC Publishing)
  • Selected examples of drugs containing chiral morpholine moieties.
  • Expanding complex morpholines using systematic chemical diversity. (Source: aacrjournals.org)
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (Source: PMC - NIH)
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.

Sources

(5R)-2-Methyl-5-phenylmorpholin-3-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R,5R)-2-Methyl-5-phenylmorpholin-3-one

Abstract: This technical guide provides a comprehensive overview of (2R,5R)-2-Methyl-5-phenylmorpholin-3-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including molecular weight and formula, and explores its stereospecific nature. Furthermore, it outlines conceptual synthetic pathways, robust analytical characterization methodologies, and the compound's role as a versatile scaffold in the synthesis of complex molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the handling and application of this valuable chemical building block.

Introduction to the Phenylmorpholinone Scaffold

Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structure, are foundational to modern pharmacology.[1] The presence of heteroatoms like nitrogen and oxygen endows these molecules with unique physicochemical properties, enabling diverse, high-affinity interactions with biological targets.[1] Among these, the morpholinone core is a privileged scaffold due to its structural rigidity, metabolic stability, and synthetic tractability.

(2R,5R)-2-Methyl-5-phenylmorpholin-3-one belongs to this important class of molecules. Its structure combines the stable morpholinone ring with a stereodefined substitution pattern, featuring a methyl group at the C2 position and a phenyl group at the C5 position. This specific arrangement creates a chiral molecule with a defined three-dimensional architecture, a critical feature for achieving selectivity and potency in drug-receptor interactions. Such molecules serve not as final drug products themselves, but as crucial starting materials or "building blocks" for constructing more complex and pharmacologically active agents, such as CGRP receptor antagonists for migraine or novel therapeutics for smoking cessation.[2][3] This guide will provide the core technical data and procedural logic necessary for its effective utilization in a research and development setting.

Core Physicochemical Properties

The fundamental identity and quantitative utility of a chemical compound are defined by its molecular formula and weight. These properties are essential for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and analytical characterization. The properties for (2R,5R)-2-Methyl-5-phenylmorpholin-3-one are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₂[2][4][5]
Molecular Weight 191.23 g/mol [2][4][5]
Synonym (2R,5R)-2-methyl-5-phenylmorpholin-3-one[4][5]
InChI Key DMGWZHKSDAHSJK-SCZZXKLOSA-N[5]

These data are consistently reported across major chemical suppliers, providing a high degree of confidence in their accuracy.[4][5] The InChI (International Chemical Identifier) key provides a unique, standardized string representation, crucial for unambiguous database searching and informatics applications.

Conceptual Synthesis and Stereochemical Control

The synthesis of enantiopure morpholinones is a non-trivial task where control of stereochemistry is paramount. While a specific, validated protocol for (2R,5R)-2-Methyl-5-phenylmorpholin-3-one is proprietary to manufacturers, a conceptual workflow can be constructed based on established principles of asymmetric synthesis for related structures.[6]

A plausible synthetic strategy involves the cyclization of a chiral amino alcohol precursor. The stereocenters at C2 and C5 are typically established using a chiral starting material or through a diastereoselective reaction. For instance, a common approach involves the reaction of an optically active amino alcohol, such as (R)-2-amino-1-phenylethanol, with a chiral α-halo propionyl halide, followed by an intramolecular Williamson ether synthesis-type cyclization to form the morpholinone ring.

Conceptual Synthetic Workflow

A Chiral Precursor ((R)-2-amino-1-phenylethanol) B Acylation (with (R)-2-halopropionyl halide) A->B Step 1 C Intermediate (N-acylated amino alcohol) B->C D Base-mediated Cyclization (Intramolecular Sₙ2) C->D Step 2 E Crude Product D->E F Purification (Chromatography/Recrystallization) E->F Step 3 G Final Product ((2R,5R)-isomer) F->G

Caption: Conceptual workflow for the asymmetric synthesis of (2R,5R)-2-Methyl-5-phenylmorpholin-3-one.

The causality behind this approach lies in using readily available chiral pool starting materials to set the desired absolute stereochemistry early in the sequence. The choice of base and solvent in the cyclization step (Step 2) is critical to ensure high yields and prevent side reactions or racemization. Purification (Step 3) is essential to remove any diastereomeric impurities, ensuring the high enantiomeric purity required for pharmaceutical applications.

Analytical Characterization and Quality Control

To be utilized in a regulated research environment, particularly in drug development, the identity, purity, and stability of a compound must be unequivocally confirmed. A multi-technique analytical approach serves as a self-validating system, where orthogonal methods provide complementary information to build a complete quality profile.

Experimental Protocol: Standard Quality Control Workflow

  • Visual Inspection: Assess the physical appearance of the material (e.g., color, form). It is typically a solid at room temperature.

  • Purity Assessment via HPLC:

    • System: High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 280 nm).[7]

    • Column: A reverse-phase column, such as a Phenomenex Jupiter C18 or equivalent.[7]

    • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[7]

    • Rationale: This method separates the target compound from impurities. The area under the peak, relative to the total area of all peaks, provides a quantitative measure of purity (typically expressed as a percentage).

  • Identity Confirmation via Mass Spectrometry (MS):

    • System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[7]

    • Analysis: The system measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For a molecular weight of 191.23, the expected m/z would be approximately 192.24.

    • Rationale: MS provides direct confirmation of the molecular weight, a fundamental property of the compound's identity.

  • Structural Elucidation via NMR Spectroscopy:

    • System: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

    • Analysis: The ¹H NMR spectrum will show characteristic chemical shifts and coupling patterns for the phenyl, methyl, and morpholinone ring protons. The ¹³C NMR will confirm the number and type of carbon atoms.

    • Rationale: NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule and providing evidence for the specific stereochemical arrangement.

This tiered approach ensures that the material meets the stringent identity and purity requirements for use in synthesis and biological screening.

Analytical Validation Workflow

cluster_0 Primary Analysis cluster_1 Structural Confirmation A Sample Batch B HPLC-UV (Purity Assay) A->B C LC-MS (Identity/MW Confirmation) A->C F Batch Released (Certificate of Analysis) B->F If Purity > 95% D NMR Spectroscopy (¹H, ¹³C) C->D If MW matches E Structure Verified D->E E->F If Structure Confirmed

Caption: Standard workflow for the analytical validation of a chemical batch.

Application as a Scaffold in Drug Discovery

(2R,5R)-2-Methyl-5-phenylmorpholin-3-one is primarily valued as a chiral building block. Its structure contains a reactive secondary amine (after the lactam is opened or on the nitrogen of the lactam itself) that serves as a handle for further chemical modification. This allows for the systematic exploration of chemical space around a rigid, stereodefined core.

The phenyl and methyl groups provide a specific three-dimensional conformation. Drug development professionals can leverage this by designing derivatives where new functional groups are added to the morpholinone nitrogen. This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic properties. The morpholine ring itself is often favored in drug design for its favorable properties, including metabolic stability and its ability to improve the solubility of a parent molecule.

Role as a Synthetic Scaffold

cluster_R Derivatization via N-Substitution Scaffold (2R,5R)-Core Scaffold N-H Phenyl & Methyl Groups R1 R₁ Group (e.g., Alkyl Chain) Scaffold:N->R1 Reaction A R2 R₂ Group (e.g., Aromatic Ring) Scaffold:N->R2 Reaction B R3 R₃ Group (e.g., Heterocycle) Scaffold:N->R3 Reaction C Lib Diverse Compound Library R1->Lib R2->Lib R3->Lib

Sources

The Morpholine Pharmacophore in NK1 Antagonism: A Technical Retrospective on (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of Neurokinin-1 (NK1) receptor antagonists represents a landmark achievement in modern medicinal chemistry, culminating in the development of highly effective antiemetic agents. At the heart of this pharmacological breakthrough is the transition from highly basic, early-generation piperidine and quinuclidine scaffolds to the finely tuned, stereochemically complex morpholine core.

This whitepaper provides an in-depth technical analysis of the morpholine class of NK1 antagonists, focusing on the historical and synthetic significance of (5R)-2-Methyl-5-phenylmorpholin-3-one . By examining the structural biology, receptor kinetics, and stereoselective synthesis of this critical chiral synthon, we elucidate the causality behind the design of blockbuster drugs like Aprepitant (Emend) and its preclinical predecessors such as L-742,694.

Evolution of the NK1 Pharmacophore: Overcoming the Basicity Liability

The endogenous ligand for the NK1 receptor is Substance P, an undecapeptide involved in emesis, pain transmission, and neurogenic inflammation. Early efforts to antagonize this receptor led to the discovery of CP-96,345, the first selective non-peptide NK1 antagonist, which featured a quinuclidine core 1. While potent, the highly basic nitrogen (pKa ~10) in quinuclidine and subsequent piperidine derivatives (e.g., CP-99,994) resulted in significant liabilities:

  • Off-Target Toxicity: High basicity promoted binding to L-type calcium channels and the hERG channel, leading to cardiovascular risks.

  • Poor Pharmacokinetics: Extensive protonation at physiological pH limited central nervous system (CNS) penetration and oral bioavailability 2.

To mitigate these issues, medicinal chemists introduced an oxygen atom into the saturated ring, transitioning to a morpholine nucleus . The electron-withdrawing inductive effect of the morpholine oxygen drastically reduced the pKa of the adjacent nitrogen to approximately 6.5–7.0. This modification, first successfully championed in the preclinical candidate L-742,694, preserved high binding affinity while dramatically enhancing oral bioavailability and safety 3.

Quantitative Pharmacological Data

The table below summarizes the causality between core structure modifications and resulting pharmacological profiles:

CompoundCore StructureNK1 Binding Affinity (Kd/IC50)pKa (Approx.)Clinical Status
CP-96,345 Quinuclidine0.5 nM~10.0Discontinued (Off-target toxicity)
CP-99,994 Aminopiperidine0.2 nM~9.5Discontinued (Poor bioavailability)
L-742,694 Morpholine37 pM (0.037 nM)~6.8Preclinical Tool (Pseudoirreversible)
Aprepitant Morpholine~0.1 nM~6.5Approved (Emend)

Structural Significance of (5R)-2-Methyl-5-phenylmorpholin-3-one

The compound (5R)-2-Methyl-5-phenylmorpholin-3-one acts as a privileged chiral building block in the synthesis of morpholine-based NK1 antagonists 4. The stereochemistry of this intermediate is not arbitrary; it is strictly dictated by the topology of the NK1 receptor binding pocket.

  • The (5R)-Phenyl Group: When the morpholin-3-one is functionalized and reduced, the C5 position (which maps to C3 in the final morpholine numbering) must project its aryl group into a specific hydrophobic cleft formed by transmembrane helices 4, 5, and 6 (interacting with residues Gln165, His197, and His265) 3.

  • The C3 Carbonyl: The presence of the lactam carbonyl allows for regioselective functionalization (e.g., Grignard additions or reductions) while rigidifying the ring to prevent unwanted epimerization during early synthetic steps.

Mechanistic Action: Pseudoirreversible Binding

The morpholine core, when properly substituted, exhibits unique receptor kinetics. For example, L-742,694 associates with the human NK1 receptor rapidly but dissociates exceptionally slowly ( t1/2​=27 min at 22°C). This slow dissociation rate causes the compound to behave as a pseudoirreversible antagonist under physiological conditions, progressively increasing the apparent EC50​ of Substance P and depressing its maximal stimulatory effect on inositol phosphate (IP3) synthesis 3.

NK1_Pathway SP Substance P (Endogenous Agonist) Receptor NK1 Receptor (Gq-Coupled GPCR) SP->Receptor Binds & Activates Antagonist Morpholine Antagonist (e.g., L-742,694) Antagonist->Receptor Pseudoirreversible Block Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Accumulation PLC->IP3 Response Emesis / Inflammation IP3->Response Ca2+ Release

Mechanism of Substance P-induced NK1 receptor activation and morpholine-based antagonism.

Stereoselective Synthetic Protocols (E-E-A-T)

The synthesis of chiral morpholin-3-ones has evolved from traditional chiral pool approaches to advanced catalytic asymmetric methodologies. Below is a self-validating protocol detailing the modern construction of the (5R)-2-Methyl-5-phenylmorpholin-3-one core via an aza-benzilic ester rearrangement, a method that elegantly streamlines the production of L-742,694 and related analogs 5.

Protocol: Catalytic Enantioselective Synthesis via Aza-Benzilic Rearrangement

Objective: Construct the C3-substituted morpholinone core with high enantioselectivity from achiral or racemic precursors.

Step 1: Domino [4 + 2] Heteroannulation

  • Procedure: React an arylglyoxal derivative with 2-(arylamino)ethan-1-ol in the presence of a proprietary chiral phosphoric acid catalyst (e.g., SPINOL-derived) in a non-polar solvent (toluene) at 0°C.

  • Causality: The initial condensation rapidly forms a cyclic α -iminium hemiacetal intermediate. The low temperature prevents uncatalyzed background reactions, ensuring that the chiral phosphoric acid dictates the facial approach.

Step 2: 1,2-Aryl/Alkyl Shift

  • Procedure: Allow the reaction mixture to warm slowly. The intermediate undergoes an asymmetric aza-benzilic ester rearrangement.

  • Causality: The chiral Brønsted acid catalyst hydrogen-bonds with the hemiacetal, facilitating the migration of the alkyl/aryl group to the iminium carbon. This concerted shift forms the C-C bond and establishes the exact stereocenter at the C5 position of the newly formed morpholin-3-one ring 5.

Step 3: Crystallization-Induced Asymmetric Transformation (CIAT) (Industrial Scale-up)

  • Procedure: For industrial applications (such as Aprepitant synthesis), the resulting diastereomeric mixture of the morpholinone/acetal is subjected to CIAT in a solvent system like heptane/isopropyl acetate 6.

  • Causality: Because the C2 acetal/hemiacetal center is labile under specific Lewis acidic conditions, the isomers exist in dynamic equilibrium. By continuously precipitating the less soluble, desired (2R,5R) diastereomer, Le Chatelier's principle drives the entire bulk mass toward >99% diastereomeric excess without the need for wasteful chromatographic separation.

Synthesis_Workflow SM (R)-Phenylglycinol (Chiral Pool) Condensation Step 1: Condensation (Heteroannulation) SM->Condensation Reagent Glyoxylic Acid Deriv. Reagent->Condensation Intermediate Cyclic Iminium Hemiacetal Condensation->Intermediate Shift Step 2: 1,2-Alkyl Shift (Chiral Phosphoric Acid) Intermediate->Shift Stereocontrol Morpholinone (5R)-2-Methyl-5-phenylmorpholin-3-one Shift->Morpholinone CIAT Step 3: CIAT (Crystallization-Induced) Morpholinone->CIAT Final Diastereopure Morpholine Core CIAT->Final >99% de

Stereoselective synthetic workflow for the (5R)-2-Methyl-5-phenylmorpholin-3-one core.

Conclusion

The integration of the (5R)-2-Methyl-5-phenylmorpholin-3-one scaffold into NK1 receptor antagonist research solved one of the most persistent challenges in neuropharmacology: achieving high CNS target affinity without the basicity-driven pharmacokinetic liabilities of earlier amines. By mastering the stereoselective synthesis of this morpholinone core—through advanced techniques like aza-benzilic ester rearrangements and CIAT—medicinal chemists successfully translated preclinical tools like L-742,694 into life-changing therapeutics like Aprepitant.

References

  • Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist.PubMed / NIH.
  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity.Journal of Medicinal Chemistry - ACS Publications.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.Journal of the American Chemical Society.
  • Some Items of Interest to Process R&D Chemists and Engineers - Aprepitant Synthesis.Organic Process Research & Development - ACS Publications.
  • NK1 receptor antagonist.Wikipedia.
  • (5R)-2-Methyl-5-phenylmorpholin-3-one.Benchchem.

Sources

Methodological & Application

Application Note: Stereoselective Alkylation of Morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholin-3-one core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant[1], and as a rigidifying structural element in Ψ[CH2​O] methylene ether dipeptide isosteres[2]. Functionalizing the C2 position of this heterocycle with high stereocontrol is a critical bottleneck in synthetic pipelines. This application note details a field-proven, substrate-controlled methodology for the highly diastereoselective alkylation of N-protected 5-substituted morpholin-3-ones. By leveraging the conformational bias of the C5 substituent, chemists can reliably access trans-2,5-disubstituted morpholin-3-ones with excellent diastereomeric ratios (dr)[3].

Mechanistic Rationale & Substrate Control

Stereoselective functionalization at the C2 position is classically achieved via the generation of a lithium enolate. The success of this methodology relies entirely on the 3D conformational geometry of the starting material.

When the morpholin-3-one is N-protected (typically with a p-methoxybenzyl (PMB) or methoxymethyl (MOM) group) and bears a substituent at the C5 position (derived from the chiral amino alcohol starting pool), the C5 group is forced into a pseudoaxial conformation to minimize severe steric clashes with the bulky N-protecting group[2].

This pseudoaxial orientation is the mechanistic linchpin: it effectively shields one face of the planar enolate. Consequently, incoming electrophiles (such as alkyl halides) are sterically hindered from approaching the syn-face and are forced to attack from the opposite face (anti-attack). This highly stereoselective trajectory yields the trans-2,5-disubstituted morpholin-3-one as the major product[3]. While recent advances have introduced alternative pathways like ZnCl₂-catalyzed rearrangements for aza-quaternary centers[4], direct enolate alkylation remains the most robust, scalable method for C2-functionalization.

Mechanism A N-Protected 5-Substituted Morpholin-3-one B Lithium Enolate (Pseudoaxial C5) A->B LDA, -78°C C Anti-Facial Attack (Steric Shielding) B->C Alkyl Halide D trans-2,5-Disubstituted Product C->D High dr

Fig 1. Mechanistic pathway of substrate-controlled stereoselective alkylation.

Quantitative Data: Substituent Effects on Diastereoselectivity

The degree of facial selectivity is directly proportional to the steric bulk of the C5 substituent. As demonstrated in foundational alkylation studies, increasing the A-value of the C5 group dramatically enhances the diastereomeric ratio of the resulting alkylated product[3].

Table 1: Influence of the C5-Substituent on Diastereomeric Ratio (dr) during Benzylation

C5 Substituent (from Amino Alcohol)Enolate Face ShieldingDiastereomeric Ratio (trans:cis)Isolated Yield (%)
Methyl (from Alaninol)Weak76:2482
Isobutyl (from Leucinol)Moderate88:1285
sec-Butyl (from Isoleucinol)Strong95:576
tert-Butyl (from tert-Leucinol)Complete>99:188

Note: Data adapted from standardized alkylation studies of N-PMB morpholin-3-ones using benzyl bromide as the electrophile[3].

Experimental Protocol: Self-Validating Alkylation Workflow

Expertise & Causality: The choice of base and temperature in this protocol is non-negotiable. Lithium diisopropylamide (LDA) is selected over stronger nucleophilic bases (like n-BuLi) to ensure rapid, quantitative, and purely kinetic deprotonation without attacking the lactam carbonyl[2]. Conducting the reaction strictly at -78°C serves a dual purpose: it maximizes the facial selectivity of the transition state and prevents the thermodynamic epimerization of the newly formed C2 stereocenter.

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask under argon. Add the N-PMB-5-substituted morpholin-3-one (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.

  • Enolate Generation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) over 10 minutes.

    • Causality: Slow addition prevents localized exothermic heating, which could lead to enolate decomposition or ring-opening side reactions. Stir for 1 hour at -78°C.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir the mixture at -78°C for 2 to 4 hours.

  • In-Process Control (IPC) - Self-Validation: Extract a 50 µL aliquot via syringe, quench immediately in 500 µL of saturated aqueous NH₄Cl, and extract with 500 µL EtOAc. Analyze the organic layer via TLC (Hexanes:EtOAc 7:3).

    • Trustworthiness: This self-validating step ensures complete consumption of the starting material before the bulk quench, preventing difficult downstream chromatographic separations.

  • Low-Temperature Quenching: Once the IPC confirms completion, quench the bulk reaction strictly at -78°C by adding saturated aqueous NH₄Cl (equal volume to THF).

    • Causality: Allowing the highly basic enolate mixture to warm before quenching will result in base-catalyzed epimerization of the sensitive C2 stereocenter, destroying the dr[3].

  • Workup & Analysis: Warm the mixture to room temperature. Extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo. Determine the dr via ¹H NMR integration of the crude mixture before column chromatography to avoid purification-induced dr bias.

Protocol S1 1. Enolate Generation LDA (1.1 eq), THF, -78°C S2 2. Electrophile Addition R-X (1.2 eq), Stir 2-4h S1->S2 1 hour S3 3. In-Process Control (IPC) TLC Aliquot Check S2->S3 Monitor completion S4 4. Low-Temp Quench Sat. NH4Cl at -78°C S3->S4 If IPC passes S5 5. Workup & Analysis EtOAc Extract, Crude 1H NMR S4->S5 Warm to RT

Fig 2. Step-by-step experimental workflow with integrated self-validation checkpoints.

Advanced Troubleshooting & Epimerization Control

  • Issue: Low Diastereomeric Ratio (dr) or Epimerization.

    • Cause: Epimerization during the quench phase or insufficient steric bulk at the C5 position.

    • Solution: Ensure the quench is performed strictly at -78°C before any warming occurs. If the C5 group is inherently small (e.g., methyl), consider using a bulkier, removable directing group, or pivot to an asymmetric catalytic approach, such as chiral phosphoric acid-catalyzed heteroannulation, which builds the ring stereoselectively from acyclic precursors[5].

  • Issue: N-Alkylation instead of C-Alkylation.

    • Cause: Incomplete N-protection of the starting morpholin-3-one.

    • Solution: Verify complete PMB or MOM protection prior to the reaction. The lactam nitrogen must be fully masked; otherwise, the LDA will preferentially deprotonate the nitrogen, leading to irreversible N-alkylation[2].

  • Accessing the cis-Epimer:

    • If the cis-2,5-disubstituted isomer is required, direct alkylation will fail due to the inherent anti-attack bias. Instead, utilize an aldol addition followed by dehydration and catalytic hydrogenation, or employ a kinetic protonation of the alkylation product enolate under highly controlled conditions[3].

References

  • Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres (Data & Yields) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: NIH / PMC URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons Source: Communications Chemistry (Nature) URL: [Link]

Sources

The (5R)-2-Methyl-5-phenylmorpholin-3-one Auxiliary: A Practical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of (5R)-2-Methyl-5-phenylmorpholin-3-one as a chiral auxiliary in asymmetric synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the synthesis of the auxiliary, its acylation to form chiral N-acyl imides, subsequent diastereoselective enolate alkylation, and the final cleavage to yield enantiomerically enriched carboxylic acids and their derivatives. Drawing upon established principles from analogous and well-understood chiral auxiliaries, such as the Evans oxazolidinones, this guide offers a robust framework for the practical application of this promising morpholinone-based tool for stereocontrolled carbon-carbon bond formation.

Introduction: The Quest for Chirality and the Role of Morpholinone Auxiliaries

The biological activity of a chiral molecule is often confined to a single enantiomer, making the development of efficient methods for asymmetric synthesis a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct a stereoselective transformation, after which they can be removed and ideally recycled.

While Evans' oxazolidinones have long been the gold standard for diastereoselective alkylations, the exploration of new chiral auxiliaries continues to be a vibrant area of research.[1][] The (5R)-2-Methyl-5-phenylmorpholin-3-one scaffold presents an intriguing alternative, incorporating a rigid heterocyclic framework and multiple stereogenic centers that can effectively bias the conformation of the attached acyl chain, thereby controlling the facial selectivity of enolate reactions. The phenyl group at the C5 position is anticipated to provide significant steric hindrance, a key feature for high diastereoselectivity.

A Note on the Literature: It is important to note that while the principles of chiral auxiliaries are well-established, specific literature detailing the application of (5R)-2-Methyl-5-phenylmorpholin-3-one is limited. The protocols and discussions presented herein are therefore based on extensive experience with structurally related morpholinone and oxazolidinone auxiliaries and represent a robust starting point for the application of this specific chiral auxiliary.[3][4][5]

Synthesis of the (5R)-2-Methyl-5-phenylmorpholin-3-one Auxiliary

The synthesis of the chiral auxiliary is a critical first step. A plausible and efficient route commences from the readily available (R)-phenylglycinol and involves a key cyclization step.

Protocol 2.1: Synthesis of (5R)-2-Methyl-5-phenylmorpholin-3-one

This protocol outlines a two-step synthesis starting from (R)-phenylglycinol.

Step 1: N-Alkylation with Ethyl 2-bromopropionate

  • To a solution of (R)-phenylglycinol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2.5 eq).

  • To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the N-alkylated intermediate from Step 1 in an anhydrous aprotic solvent such as THF or toluene.

  • Add a strong base, for example, sodium hydride (1.2 eq) or lithium diisopropylamide (LDA) (1.1 eq), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (5R)-2-Methyl-5-phenylmorpholin-3-one by recrystallization or column chromatography.

Attachment of the Carboxylic Acid Substrate: N-Acylation

The chiral auxiliary is covalently attached to a prochiral carboxylic acid via an amide bond. This is typically achieved by activating the carboxylic acid as an acid chloride or by using a coupling agent.

Protocol 3.1: N-Acylation of (5R)-2-Methyl-5-phenylmorpholin-3-one

This protocol describes a general method for the acylation of the chiral auxiliary.[6]

  • To a solution of the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • In a separate flask, dissolve (5R)-2-Methyl-5-phenylmorpholin-3-one (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM at 0 °C.

  • To this solution, add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl morpholinone by column chromatography or recrystallization.

Diastereoselective Enolate Alkylation

This is the key stereochemistry-defining step. The N-acyl morpholinone is deprotonated to form a chiral enolate, which then reacts with an electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.[4][5]

Protocol 4.1: Diastereoselective Alkylation of N-Acyl-(5R)-2-Methyl-5-phenylmorpholin-3-one

This protocol outlines a general procedure for the diastereoselective alkylation of the N-acyl derivative.

  • Dissolve the N-acyl-(5R)-2-Methyl-5-phenylmorpholin-3-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise, and stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by column chromatography on silica gel to isolate the major diastereomer.

Table 1: Expected Performance in Diastereoselective Alkylation

Electrophile (R-X)BaseExpected Diastereomeric Ratio (d.r.)Expected Yield (%)
Methyl IodideLDA>95:585-95
Benzyl BromideNaHMDS>97:380-90
Allyl BromideLDA>95:585-95
Isopropyl IodideNaHMDS>90:1070-80

Note: These are predicted values based on analogous systems and may require optimization for specific substrates.

Visualization of Stereochemical Control

stereocontrol cluster_0 Enolate Formation and Alkylation Enolate Chelated (Z)-Enolate (Top face blocked by Phenyl group) Product Major Diastereomer (Alkylation from less hindered bottom face) Enolate->Product Attack from bottom face Electrophile Electrophile (R-X) Electrophile->Product Reacts with Enolate

Figure 1: Proposed model for stereochemical induction. The phenyl group at C5 effectively blocks the top face of the chelated (Z)-enolate, directing the incoming electrophile to the less sterically hindered bottom face.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functionality (e.g., carboxylic acid, alcohol, aldehyde).

Protocol 5.1: Hydrolytic Cleavage to the Carboxylic Acid

This is a common method to obtain the chiral carboxylic acid.[6]

  • Dissolve the purified alkylated N-acyl morpholinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0-4.0 eq) followed by the slow addition of 30% aqueous hydrogen peroxide (H₂O₂) (4.0-8.0 eq).

  • Stir the reaction mixture at 0 °C for 1-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • The chiral auxiliary, (5R)-2-Methyl-5-phenylmorpholin-3-one, can often be recovered from the aqueous layer by extraction with an appropriate solvent after basification.

  • Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the chiral carboxylic acid by column chromatography or recrystallization.

Protocol 5.2: Reductive Cleavage to the Primary Alcohol

This method is used to obtain the corresponding chiral primary alcohol.

  • Dissolve the alkylated N-acyl morpholinone (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a reducing agent such as lithium borohydride (LiBH₄) (2.0-3.0 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature until complete (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and the auxiliary with an organic solvent.

  • Separate the chiral alcohol from the auxiliary by column chromatography.

Protocol 5.3: Transesterification to the Methyl Ester

This protocol provides the methyl ester of the chiral carboxylic acid.

  • Dissolve the alkylated N-acyl morpholinone (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of a base such as sodium methoxide (NaOMe) or titanium (IV) isopropoxide.

  • Stir the reaction at room temperature or with gentle heating until the transesterification is complete.

  • Neutralize the reaction and remove the solvent under reduced pressure.

  • Purify the methyl ester and separate it from the auxiliary by column chromatography.

Visualization of the Overall Workflow

workflow Start Carboxylic Acid + (5R)-2-Methyl-5-phenylmorpholin-3-one Acylation N-Acylation Start->Acylation N_Acyl N-Acyl Morpholinone Acylation->N_Acyl Alkylation Diastereoselective Alkylation N_Acyl->Alkylation Alkylated_Product Alkylated N-Acyl Morpholinone (Major Diastereomer) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid / Alcohol / Ester Cleavage->Final_Product Auxiliary_Recovery Recovered Auxiliary Cleavage->Auxiliary_Recovery

Figure 2: General workflow for the application of (5R)-2-Methyl-5-phenylmorpholin-3-one as a chiral auxiliary.

Analysis and Characterization

Accurate determination of diastereomeric ratios and enantiomeric excess is crucial for evaluating the success of the asymmetric synthesis.

  • ¹H and ¹³C NMR Spectroscopy: NMR is an invaluable tool for characterizing the intermediates and final products. The diastereomeric ratio of the alkylated product can often be determined by integrating the signals of diastereotopic protons in the ¹H NMR spectrum.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess of the final product after cleavage of the auxiliary.

Conclusion

(5R)-2-Methyl-5-phenylmorpholin-3-one represents a promising and readily accessible chiral auxiliary for asymmetric synthesis. Its rigid morpholinone core, coupled with the steric directing influence of the C5-phenyl group, provides a strong foundation for achieving high levels of diastereoselectivity in enolate alkylation reactions. The protocols outlined in this guide, based on well-established precedents in the field of chiral auxiliary chemistry, offer a comprehensive framework for researchers to employ this auxiliary in the synthesis of valuable, enantiomerically enriched molecules for a wide range of applications, from drug discovery to materials science. Further optimization for specific substrates will undoubtedly unlock the full potential of this versatile chiral tool.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • (2025). Asymmetric synthesis of α-alkylated carboxylic acid. ResearchGate. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Fox, D. J., et al. (1998). Chiral relay effects influence the facial selectivity of N-alkylated 5-phenylmorpholin-2-one enolates. Tetrahedron: Asymmetry. [Link]

  • Georg, G. I., & Harruna, I. I. (1992). Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids. Tetrahedron Letters, 33(1), 17-20. [Link]

  • Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(12), 3145-3150. [Link]

  • Bao, D., et al. (2022). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ACS Catalysis, 12(15), 9345-9351. [Link]

  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7243-7248. [Link]

  • WO2017114859A1 - Method for cleaving amide bonds. (2017).
  • Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Myers, A. G., et al. (n.d.). Enolate Alkylations. Chem 115. [Link]

  • de Mattos, M. C. S., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(11), 1549. [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2826-2838. [Link]

  • Chapple, B. P., et al. (2025). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives: state-of-the-art methods based on stoichiometric chiral auxiliaries and chiral controllers, and our dual biocatalytic platform for asymmetric α-alkylation. Angewandte Chemie International Edition. [Link]

  • Britton, J., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Jacobson, A. E., & Rice, K. C. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8886. [Link]

  • Li, J., et al. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 22, 1-26. [Link]

  • Harwood, L. M., et al. (1998). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry. [Link]

  • Stoltz, B. M., et al. (2016). Iridium-Catalyzed Diastereo‑, Enantio‑, and Regioselective Allylic Alkylation with Prochiral Enolates. eScholarship. [Link]

  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • Wang, Y., et al. (2015). A Convenient Method for Cleavage of Amide C—N Bond. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Myers, A. G. (n.d.).
  • Wang, Y., et al. (2022). Nitrogenation of amides to nitriles via C–C and C–N bond cleavage. Nature Communications, 13(1), 1-8. [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective Synthesis of Dialkylated N‑Heterocycles by Palladium-Catalyzed Allylic Alkylation. eScholarship. [Link]

  • Helmchen, G. (n.d.). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Thieme. [Link]

  • Trost, B. M., & Silverman, S. M. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 1838-1841. [Link]

  • HDH-Creative. (n.d.). (5R)-5-Phenylmorpholin-3-one, 1 gram. HDH-Creative. [Link]

  • Jacobson, A. E., et al. (2023). Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans. Semantic Scholar. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Zwanenburg, B., et al. (1996). Asymmetric Synthesis of 2H-Azirine Carboxylic Esters by an Alkaloid-Mediated Neber Reaction. SciSpace. [Link]

  • Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy. Alpaipars. [Link]

  • Manimekalai, A., et al. (n.d.). Stereochemistry of N5-acyltetrahydro-1,5-benzodiazepines – NMR spectra and semiempirical MO calculations. Indian Journal of Chemistry. [Link]

  • Spillane, W. J., et al. (2015). A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Derivatives. SciSpace. [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

Sources

Industrial scale-up methods for (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Scale-Up Methods for (5R)-2-Methyl-5-phenylmorpholin-3-one

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Engineering Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(5R)-2-Methyl-5-phenylmorpholin-3-one is a privileged chiral scaffold utilized extensively in the development of central nervous system (CNS) therapeutics, mineralocorticoid receptor antagonists, and CGRP receptor antagonists[1][2]. The presence of two adjacent stereocenters (C2 and C5) within the morpholinone ring necessitates stringent stereocontrol during industrial scale-up to prevent epimerization and ensure high diastereomeric excess (de).

The most robust, scalable synthetic route leverages the chiral pool, utilizing (R)-phenylglycinol as the starting material. The synthesis executes a two-stage "acylation-cyclization" cascade[3][4].

  • N-Acylation: (R)-phenylglycinol is reacted with 2-chloropropanoyl chloride.

  • Intramolecular Etherification: A base-catalyzed S_N2 displacement of the chloride by the alkoxide closes the morpholin-3-one ring.

Because racemic 2-chloropropanoyl chloride is typically used for cost-efficiency at scale, the cyclization inherently yields a mixture of (2R,5R) and (2S,5R) diastereomers. The process engineering challenge lies in maximizing the cyclization yield without epimerizing the sensitive C5 benzylic position, followed by a high-efficiency diastereomeric resolution.

Retrosynthetic Workflow & Process Diagram

G Start (R)-Phenylglycinol + 2-Chloropropanoyl Chloride Acylation Stage 1: N-Acylation (Schotten-Baumann, pH 8-9) Start->Acylation DCM/H2O, 0°C Intermediate Intermediate: N-(2-hydroxy-1-phenylethyl) -2-chloropropanamide Acylation->Intermediate Phase Separation Cyclization Stage 2: Ring Closure (NaOtBu / THF, 0-5°C) Intermediate->Cyclization Base addition Crude Crude Mixture (2R,5R) & (2S,5R) Diastereomers Cyclization->Crude Intramolecular SN2 Purification Stage 3: Crystallization (EtOAc / Heptane) Crude->Purification Cooling & Seeding Product Pure (5R)-2-Methyl- 5-phenylmorpholin-3-one Purification->Product >99% de

Figure 1: Industrial synthetic workflow for (5R)-2-Methyl-5-phenylmorpholin-3-one.

Step-by-Step Industrial Protocols (The Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Progression to subsequent stages is strictly gated by specific In-Process Controls (IPCs).

Stage 1: Biphasic N-Acylation (Schotten-Baumann Conditions)

Causality: Why use a biphasic system (DCM/Water) with an inorganic base? The primary amine of (R)-phenylglycinol is significantly more nucleophilic than its hydroxyl group. By maintaining a slightly basic aqueous phase (pH 8-9), the HCl byproduct is neutralized, driving the reaction forward. The biphasic nature prevents over-acylation (O-acylation) by keeping the highly reactive acyl chloride predominantly in the organic phase, physically separated from the water-soluble alkoxide forms.

Protocol:

  • Charge a glass-lined reactor with (R)-phenylglycinol (1.0 eq) and Dichloromethane (DCM, 10 V).

  • Add an aqueous solution of NaHCO₃ (1.5 eq in 5 V water). Cool the biphasic mixture to 0–5 °C.

  • Slowly dose 2-chloropropanoyl chloride (1.05 eq) over 2 hours. Critical: Maintain internal temperature <5 °C to minimize the competitive hydrolysis of the acyl chloride.

  • Stir for 1 hour at 5 °C.

  • IPC Check: Sample the organic layer for HPLC analysis. The reaction is self-validated as complete only when unreacted (R)-phenylglycinol is <1.0%.

  • Separate the phases. Wash the organic layer with 1N HCl (3 V) to remove trace unreacted amine, followed by brine (3 V).

  • Concentrate the organic layer under reduced pressure to yield the intermediate N-(2-hydroxy-1-phenylethyl)-2-chloropropanamide as a crude solid.

Stage 2: Base-Catalyzed Intramolecular Cyclization

Causality: Ring closure requires the deprotonation of the secondary alcohol to form a nucleophilic alkoxide, which attacks the alpha-carbon of the alkyl chloride via an S_N2 mechanism[3]. Weak bases lead to incomplete cyclization, while overly harsh conditions (e.g., elevated temperatures with KOH) cause irreversible epimerization at the C5 benzylic position. Sodium tert-butoxide (NaOtBu) in THF at 0–5 °C provides the optimal thermodynamic basicity and kinetic control.

Protocol:

  • Dissolve the crude intermediate from Stage 1 in anhydrous THF (10 V).

  • IPC Check: Perform Karl Fischer (KF) titration. Moisture must be <0.05% w/w. Causality: Excess water will irreversibly quench the NaOtBu and hydrolyze the aliphatic chloride, halting the cyclization.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Portion-wise, add NaOtBu (1.2 eq) while maintaining the temperature below 10 °C to control the exotherm.

  • Stir the reaction mixture at 0–5 °C for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 V).

  • Extract the aqueous phase with Ethyl Acetate (2 x 5 V). Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude diastereomeric mixture.

Stage 3: Diastereomeric Resolution via Selective Crystallization

Causality: The cyclization yields an approximate 1.1:1 mixture of (2R,5R) and (2S,5R) diastereomers. Because they are diastereomers (not enantiomers), they possess distinct crystal lattice energies and solubility profiles. Selective crystallization circumvents the need for highly expensive chiral chromatography at an industrial scale.

Protocol:

  • Suspend the crude mixture in a solvent system of Ethyl Acetate/Heptane (1:4, v/v, 8 V).

  • Heat the reactor to 70 °C until complete dissolution is achieved.

  • Cool linearly to 45 °C over 2 hours. Seed the solution with pure target crystals (0.1 wt%).

  • Continue cooling to 5 °C over 4 hours to maximize supersaturation and crystal growth.

  • Filter the resulting crystals and wash with cold Heptane (2 V). Dry under vacuum at 40 °C.

Quantitative Data & Yield Optimization

The selection of the base and solvent during Stage 2 is the most critical parameter for industrial viability. Table 1 summarizes the optimization data that grounds the protocol choices.

Table 1: Optimization of Stage 2 Intramolecular Cyclization Parameters

Base (Equiv)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Process Observations & Causality
K₂CO₃ (2.0)DMF60451:1Incomplete conversion; elevated heat caused partial C5 epimerization.
NaOH (1.5)DCM/H₂O25621.2:1Required Phase Transfer Catalyst (PTC); sluggish reaction kinetics.
NaH (1.2)THF0–5881.1:1Excellent yield, but H₂ gas evolution poses severe safety risks at scale[3].
NaOtBu (1.2) THF 0–5 91 1.1:1 Optimal for industrial scale; safe handling, high yield, no gas evolution.

Process Analytical Technology (PAT) & Quality Control

To ensure the trustworthiness of the final Active Pharmaceutical Ingredient (API) intermediate, the following analytical methods must be established:

  • Reaction Monitoring (HPLC): Reverse-phase HPLC utilizing a C18 column (Mobile Phase: Acetonitrile/Water with 0.1% TFA). UV detection is set at 210 nm and 254 nm. This tracks the disappearance of the intermediate amide during cyclization.

  • Moisture Control (KF Titration): Mandatory prior to Stage 2 base addition to prevent reagent quenching.

  • Chiral Purity (Chiral GC/SFC): Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H stationary phase is required to quantify the final diastereomeric excess (de). The target specification for the isolated product is >99.0% de.

References[1] Title: (5R)-2-Methyl-5-phenylmorpholin-3-one | Benchchem

Source: benchchem.com URL: 3] Title: US20070265225A1 - Substituted monocyclic CGRP receptor antagonists - Google Patents Source: google.com URL: 4] Title: (5S,6S)-5-methyl-6-phenylmorpholin-3-one| - Benchchem Source: benchchem.com URL: 2] Title: JP2013528598A - ミネラルコルチコイド受容体拮抗薬としてのモルホリン化合物 - Google Patents Source: google.com URL:

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of Fosaprepitant from Aprepitant

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fosaprepitant is a critical antiemetic agent used to prevent nausea and vomiting associated with cancer chemotherapy. As a water-soluble prodrug, it is rapidly converted in vivo to its active form, Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of Fosaprepitant dimeglumine, starting from the active pharmaceutical ingredient (API), Aprepitant. We will delve into the causality behind key experimental choices, from the phosphorylation strategy to the final salt formation, ensuring a reproducible and high-purity outcome suitable for drug development professionals. The protocols described herein are designed as a self-validating system, incorporating in-process controls and analytical checkpoints to guarantee process integrity.

Strategic Overview: The Prodrug Approach

The clinical utility of Aprepitant is limited by its poor water solubility, making an oral formulation the primary route of administration.[3] For patients unable to receive oral medication, an intravenous (IV) option is essential. Fosaprepitant was developed to fill this need; it is a phosphorylated analog of Aprepitant with excellent water solubility, enabling rapid conversion to Aprepitant after IV injection.[3][4]

The synthetic strategy, therefore, focuses on the selective phosphorylation of the hydroxyl group on the Aprepitant molecule. This is achieved in a two-step sequence:

  • Protected Phosphorylation: Reaction of Aprepitant with a protected phosphorylating agent, such as tetrabenzyl pyrophosphate (TBPP), to form a stable, protected intermediate.

  • Deprotection and Salt Formation: Removal of the protecting groups (benzyl groups) via catalytic hydrogenation, followed by in situ salt formation with N-methyl-D-glucamine (meglumine) to yield the highly water-soluble and stable Fosaprepitant dimeglumine salt.[5][6]

This overall workflow is depicted below.

G Aprepitant Aprepitant (API) Intermediate Dibenzyl Fosaprepitant (Protected Intermediate) Aprepitant->Intermediate 1. NaHMDS, THF 2. Tetrabenzyl Pyrophosphate (-20°C to 0°C) Fosaprepitant Fosaprepitant (Free Acid) Intermediate->Fosaprepitant H₂, Pd/C Methanol FinalProduct Fosaprepitant Dimeglumine (Final Product) Fosaprepitant->FinalProduct N-methyl-D-glucamine (Meglumine)

Figure 1: Overall synthetic pathway from Aprepitant to Fosaprepitant Dimeglumine.

Experimental Protocols & Methodologies

Part 1: Synthesis of Dibenzyl Fosaprepitant Intermediate

Principle & Rationale: The first critical step is the phosphorylation of Aprepitant's tertiary alcohol. This reaction requires the deprotonation of the hydroxyl group to form a nucleophilic alkoxide. A strong, non-nucleophilic base is essential to prevent side reactions. Sodium hexamethyldisilazide (NaHMDS) is an ideal choice as it is a powerful base that generates a volatile and non-reactive byproduct (hexamethyldisilazane).[5][7] Tetrabenzyl pyrophosphate (TBPP) serves as the phosphorylating agent. The benzyl protecting groups are crucial as they prevent the formation of undesirable phosphate bridges and are readily removed under mild hydrogenolysis conditions in the subsequent step.[7] The reaction is conducted at low temperatures (-20°C to 0°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to maintain control and prevent degradation of the reactants and intermediates.[7]

Detailed Step-by-Step Protocol:

  • Reactor Preparation: Equip a clean, dry, nitrogen-purged glass reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with Aprepitant (1.0 eq) and anhydrous Tetrahydrofuran (THF, approx. 10 volumes). Stir at room temperature (20-25°C) to form a clear solution.

  • Cooling: Cool the reaction mixture to between -25°C and -15°C.

  • Base Addition: Slowly add a 1.0 M solution of Sodium Hexamethyldisilazide (NaHMDS) in THF (1.1 eq) to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed -10°C.

  • Phosphorylation: In a separate vessel, dissolve Tetrabenzyl Pyrophosphate (TBPP, 1.2 eq) in anhydrous THF (2 volumes). Add this solution to the reaction mixture over 30-60 minutes, again maintaining a temperature below -10°C.

  • Reaction Monitoring (In-Process Control): Stir the reaction at -10°C to 0°C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) every hour. The reaction is considered complete when the remaining Aprepitant is less than 0.5%.[8]

  • Quenching & Work-up: Once complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Allow the mixture to warm to room temperature.

  • Extraction: Add Toluene or Methyl tert-butyl ether (MTBE) and water. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution and brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Dibenzyl Fosaprepitant as a viscous oil. This intermediate is often used directly in the next step without further purification due to its potential instability.[9]

Part 2: Preparation of Fosaprepitant Dimeglumine

Principle & Rationale: This step accomplishes two critical transformations: deprotection and salt formation. Catalytic hydrogenation is the method of choice for removing the benzyl protecting groups from the phosphate moiety. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this purpose.[7][8] The reaction is performed under a hydrogen atmosphere in a protic solvent like methanol. Following complete deprotection, N-methyl-D-glucamine (meglumine) is added. This organic base serves two purposes: it neutralizes the newly formed phosphoric acid moiety and imparts high water solubility to the final product, forming the stable dimeglumine salt.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_isolation Isolation & Purification prep1 Dissolve Dibenzyl Fosaprepitant in Methanol prep2 Add N-methyl-D-glucamine (2.2 eq) prep1->prep2 prep3 Charge Reactor with 10% Pd/C Catalyst (wet) prep2->prep3 react1 Pressurize with H₂ (approx. 5 kg) prep3->react1 react2 Stir at 25-30°C react1->react2 react3 Monitor by HPLC for disappearance of starting material react2->react3 iso1 Filter through Celite to remove catalyst react3->iso1 iso2 Concentrate filtrate under vacuum iso1->iso2 iso3 Add anti-solvent (e.g., Isopropyl Alcohol) iso2->iso3 iso4 Filter and dry the precipitated solid iso3->iso4 Final Final iso4->Final Pure Fosaprepitant Dimeglumine

Figure 2: Experimental workflow for the deprotection and salt formation of Fosaprepitant.

Detailed Step-by-Step Protocol:

  • Reactor Setup: In a hydrogenation vessel, dissolve the crude Dibenzyl Fosaprepitant (1.0 eq) from the previous step in Methanol (approx. 20 volumes).

  • Base Addition: Add N-methyl-D-glucamine (2.2 eq) to the solution and stir until dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w), preferably as a water-wet paste to mitigate fire risk.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (approx. 5 kg/cm ²) and stir vigorously at 25-30°C.[6]

  • Reaction Monitoring (In-Process Control): Monitor the reaction by HPLC until the starting material and single-benzyl intermediate are no longer detected.[8]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Crystallization: Combine the filtrate and washes. Concentrate the solution under reduced pressure. Add an anti-solvent, such as Isopropyl Alcohol, to precipitate the product.[8]

  • Final Isolation: Stir the resulting slurry, then filter the solid product. Wash the cake with the anti-solvent and dry under vacuum at ambient temperature to afford Fosaprepitant dimeglumine as a white to off-white solid.

Process Control and Characterization Data

A robust manufacturing process relies on stringent quality control. The following tables summarize key parameters and analytical methods for ensuring the quality of Fosaprepitant Dimeglumine.

Table 1: Key Process Parameters and Expected Outcomes

Parameter Stage 1: Phosphorylation Stage 2: Hydrogenation
Key Reagents Aprepitant, NaHMDS, TBPP Dibenzyl Fosaprepitant, H₂, Pd/C, N-methyl-D-glucamine
Solvent Anhydrous THF Methanol
Temperature -20°C to 0°C 25-30°C
IPC Method HPLC (Aprepitant < 0.5%) HPLC (Intermediate < 0.1%)
Typical Yield >90% (Crude) 75-85% (Isolated)

| Purity (by HPLC) | N/A (Intermediate) | >99.5% |

Table 2: Analytical Characterization of Final Product

Analytical Method Specification / Typical Result Purpose
Appearance White to off-white crystalline powder Physical identification
HPLC Purity ≥ 99.5% Quantifies purity and related substances[10]
HPLC Assay 98.0% - 102.0% Determines potency of the API
¹H NMR, ¹³C NMR Conforms to reference standard Confirms chemical structure
Mass Spectrometry Conforms to theoretical m/z Confirms molecular weight
Residual Solvents (GC) Methanol, THF, IPA within ICH limits Ensures removal of process solvents[11]

| Water Content (Karl Fischer) | ≤ 2.0% | Controls water content for stability[12] |

HPLC Method Example for Purity Analysis: [13][14]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient or isocratic elution using a buffer (e.g., 0.1 M KH₂PO₄, pH 3.1) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Column Temperature: 30°C

References

  • Synthesis method of fosaprepitant dimeglumine. (2013).
  • Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof. (2011).
  • Analytical Method Development And Validation Of Fosaprepitant Dimeglumine By Rp-Hplc & Uv Spectroscopy. (2022). GIS SCIENCE JOURNAL.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosaprepitant. (n.d.). Benchchem.
  • Wu, Y., et al. (2013). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Chinese Chemical Letters.
  • Synthesis method of fosaprepitant dimeglumine. (2013).
  • FOSAPREPITANT DIMEGLUMINE injection, powder, lyophilized, for solution. (2024). DailyMed.
  • Development and Validation of an HPLC Method for the Simultaneous Determination of Eight Related Substances in Fosaprepitant Dimeglumine API. (2025).
  • Sun, L., et al. (2020). Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy.
  • FOSAPREPITANT PHOSPHATE INTERMEDIATE AND PREPARATION METHOD THEREFOR. (2019).
  • GC-FID Technique for the Quantitative Evaluation of Multiple Residual Organic Solvent Impurities in Fosaprepitant Dimeglumine Drug. (2021).
  • PROCESS FOR THE PREPARATION OF FOSAPREPITANT. (2011).
  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. (2013).
  • Martínez-Gómez, M. A., et al. (2014). Physico-Chemical Stability of Mixtures of Fosaprepitant used in Clinical Practice. Journal of Analytical & Bioanalytical Techniques.
  • Process for preparing injectable fosaprepitant dimeglumine compositions having improved storage stability. (2020).
  • Process for preparation of fosaprepitant and salt thereof. (2013).
  • Bailey, C., et al. (2015). An analysis of fosaprepitant-induced venous toxicity in patients receiving highly emetogenic chemotherapy. Journal of Oncology Pharmacy Practice.
  • EMEND (fosaprepitant dimeglumine) for Injection. (n.d.). U.S.
  • Wang, J., et al. (2020). The clinical research study for fosaprepitant to prevent chemotherapy-induced nausea and vomiting: A review. Tropical Journal of Pharmaceutical Research.
  • Pop-Moldovan, A., et al. (2013). Compatibility of intravenous fosaprepitant with intravenous 5-HT3 antagonists and corticosteroids. Supportive Care in Cancer.
  • Fosaprepitant dimeglumine. (2008). Australian Prescriber.

Sources

Application Note: Catalytic Hydrogenation Pathways Involving Phenylmorpholinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylmorpholinones represent a privileged heterocyclic scaffold in modern drug discovery. They serve as critical structural motifs and synthetic intermediates for blockbuster therapeutics, including the factor Xa inhibitor Rivaroxaban and the neurokinin-1 (NK1) receptor antagonist Aprepitant[1]. The functionalization of these molecules heavily relies on catalytic hydrogenation.

This technical guide details two primary hydrogenation pathways:

  • Chemoselective Nitro-Reduction: The industrial-scale reduction of 4-(4-nitrophenyl)morpholin-3-one to its amino counterpart.

  • Enantioselective Alkene/Imine Hydrogenation: The asymmetric reduction of dehydromorpholinones to establish critical C5 stereocenters.

By understanding the causality behind catalyst selection, solvent effects, and thermodynamic parameters, researchers can optimize these pathways to prevent side reactions and maximize enantiomeric excess (ee).

Mechanistic Insights & Causality

Pathway A: Chemoselective Nitro-Reduction (The Rivaroxaban Intermediate)

The synthesis of 4-(4-aminophenyl)morpholin-3-one requires the reduction of a para-nitro group on the phenyl ring. While standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the catalyst of choice, the solvent matrix is the most critical variable [2].

The Causality of Solvent Selection: In standard alcoholic solvents (e.g., pure methanol or ethanol), the hydrogenation of nitrophenylmorpholinones often yields unwanted ring-opened ester derivatives. This occurs because the morpholin-3-one ring is conformationally twisted, rendering the amide carbonyl highly susceptible to nucleophilic attack by the alcohol solvent under catalytic conditions[2]. To circumvent this, industrial protocols utilize pure water or aqueous mixtures (>50% water). Water acts as a non-nucleophilic proton donor that stabilizes the transition state without attacking the twisted amide, pushing the reaction exclusively toward the desired amine with >94% yield[3][4].

G N1 4-(4-Nitrophenyl) morpholin-3-one N2 Pd/C Catalyst + H2 (Surface Adsorption) N1->N2 N3 Aqueous Solvent (Stabilized Amide) N2->N3 >50% H2O N4 Pure Alcohol Solvent (Nucleophilic Attack) N2->N4 <10% H2O N5 Target: 4-(4-Aminophenyl) morpholin-3-one N3->N5 Chemoselective Reduction N6 Side Product: Ring-Opened Ester N4->N6 Amide Cleavage

Chemoselective nitro-reduction workflow highlighting the critical role of aqueous solvents.

Pathway B: Asymmetric Hydrogenation (The Aprepitant Core & Unnatural Amino Acids)

For the synthesis of (5R)-2-methyl-5-phenylmorpholin-3-one (a precursor to Aprepitant analogs) or homochiral unnatural amino acids, the C5 stereocenter must be established with absolute precision. This is achieved via the asymmetric hydrogenation of a prochiral dehydromorpholinone (an enamine or imine precursor)[5].

The Causality of Chiral Induction: Transition-metal catalysts, specifically Rhodium (I) or Ruthenium (II) complexed with chiral bisphosphine ligands (e.g., BINAP, DuPhos), are utilized. The chiral ligand creates a sterically demanding microenvironment around the Rh center. During the catalytic cycle, the dehydromorpholinone coordinates to the metal in a face-selective manner. The dynamic kinetic resolution ensures that hydrogen is delivered exclusively to one face of the C=N or C=C double bond, yielding the desired (S)- or (R)-enantiomer with >97% ee[6][7].

G A1 Prochiral Dehydromorpholinone (C=N or C=C bond) A2 Chiral Rh/Ru Complex (e.g., Rh-BINAP) A1->A2 H2 (Pressure) A3 Diastereomeric Transition State A2->A3 Face-Selective Coordination A4 Homochiral Phenylmorpholinone (>97% ee) A3->A4 Stereocontrolled H2 Delivery

Stereoselective mechanism for the asymmetric hydrogenation of dehydromorpholinones.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for both distinct hydrogenation pathways involving phenylmorpholinones, allowing for rapid comparative analysis.

Reaction TypeTarget MoleculeCatalyst SystemSolventTemp / PressureYield / ee
Chemoselective Nitro-Reduction 4-(4-aminophenyl)morpholin-3-one5% Pd/C (0.05 eq)Pure Water or >50% Aq. Mix90 °C / 8 bar H₂94% Yield (Achiral)
Nitro-Reduction (Alternative) 4-(4-aminophenyl)morpholin-3-one10% Pd/C (0.05 eq)Acetic Acid (50% Aq.)25 °C / 1 bar H₂>90% Yield (Achiral)
Asymmetric Hydrogenation (5R)-2-Methyl-5-phenylmorpholin-3-oneRh(I)-BisphosphineMethanol / THF25 °C / 10 bar H₂>95% Yield / >97% ee
Diastereocontrolled Reduction (S)-2-aminobutanoic acid precursorRh(I) / Ru(II)-TsDPENIsopropanol40 °C / 5 bar H₂90-99% Yield / >97% ee

Data synthesized from industrial patents[3][4] and advanced synthesis protocols[5][7].

Standard Operating Protocols

Protocol 1: Industrial-Scale Preparation of 4-(4-Aminophenyl)morpholin-3-one

This protocol utilizes an aqueous solvent system to prevent morpholinone ring-opening.[3]

Materials:

  • 4-(4-nitrophenyl)morpholin-3-one (6.7 g, ~30 mmol)

  • 5% Palladium on activated charcoal (Pd/C) (340 mg)

  • Deionized Water (60 g)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Suspension: In a highly robust Parr pressure apparatus, suspend 6.7 g of 4-(4-nitrophenyl)morpholin-3-one in 60 g of deionized water.

  • Catalyst Addition: Carefully add 340 mg of 5% Pd/C to the aqueous suspension. Caution: Pd/C is pyrophoric when dry; ensure it is wetted immediately by the solvent.

  • Purging: Seal the apparatus. Purge the headspace with Nitrogen gas three times to remove atmospheric oxygen, followed by three purges with Hydrogen gas.

  • Hydrogenation: Pressurize the vessel with Hydrogen gas to exactly 8 bar.

  • Heating & Stirring: Initiate vigorous mechanical stirring and heat the reaction mixture to 90 °C.

  • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 1.5 to 2 hours when pressure stabilizes[8].

  • Workup: Cool the apparatus to room temperature (20-25 °C) and safely depressurize. Add 100 mL of ethyl acetate to the suspension to dissolve the organic product.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of ethyl acetate.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target amine as an off-white crystalline solid (Expected yield: ~94%).

Protocol 2: Asymmetric Hydrogenation of 5-Phenyl-3,4-dehydromorpholin-2-one

This protocol establishes the C5 stereocenter using a chiral Rhodium catalyst.[7][9]

Materials:

  • Prochiral 5-phenyl-3,4-dehydromorpholin-2-one (1.0 mmol)

  • [Rh(COD)(R,R)-BINAP]BF₄ catalyst (0.01 mmol, 1 mol%)

  • Anhydrous, degassed Methanol (10 mL)

Step-by-Step Procedure:

  • Preparation: Under strict Schlenk conditions (inert Argon atmosphere), add the prochiral dehydromorpholinone (1.0 mmol) to a glass-lined stainless steel autoclave.

  • Catalyst Loading: Add 1 mol% of the chiral Rhodium-BINAP complex.

  • Solvent Addition: Inject 10 mL of strictly anhydrous, degassed methanol.

  • Pressurization: Seal the autoclave, purge with Hydrogen gas (3x), and pressurize to 10 bar.

  • Reaction: Stir the mixture at 25 °C for 12-24 hours. Monitor completion via TLC or chiral HPLC.

  • Quenching & Purification: Vent the hydrogen gas safely. Concentrate the reaction mixture under vacuum. Purify the crude product via flash column chromatography (silica gel) to isolate the homochiral phenylmorpholinone.

  • Validation: Determine the enantiomeric excess (ee) using Supercritical Fluid Chromatography (SFC) equipped with a polysaccharide-based chiral stationary phase (e.g., Chiralpak series)[7].

References

  • European Patent Office (EP2560964A1).Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Cox, G. G., et al. (1994). Synthesis of Homochiral α-Substituted Alanine Derivatives by Diastereocontrolled Alkylation of (5R)-5-Phenyl-3-methyl-3,4-dehydromorpholinones. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Navari, R. M. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy. Retrieved from[Link]

Sources

Application Note: One-Pot Stereoselective Synthesis and Isolation of (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Chemical Context

The morpholin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of central nervous system (CNS) therapeutics, mineralocorticoid receptor antagonists, and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[1],[2]. Specifically, the (5R)-2-methyl-5-phenylmorpholin-3-one derivative provides critical steric bulk and precise stereochemical vectors necessary for high-affinity target binding[1].

As a Senior Application Scientist, I have designed this guide to move beyond a simple recipe. This protocol details a highly efficient, one-pot cascade synthesis starting from enantiopure (R)-phenylglycinol. By executing a sequential N-acylation and O-alkylation in a single reaction vessel, we minimize the isolation of unstable intermediates, reduce solvent waste, and maximize the overall yield of the desired diastereomers[3].

Mechanistic Causality & Experimental Design

The synthesis relies on a two-stage mechanism executed in one continuous workflow:

  • Chemoselective N-Acylation: The primary amine of (R)-phenylglycinol is significantly more nucleophilic than its primary alcohol. By using a mild base like Triethylamine (Et₃N) at 0 °C, we selectively acylate the amine with 2-chloropropionyl chloride without prematurely triggering side reactions[3]. Et₃N acts as an acid scavenger to neutralize the HCl byproduct.

  • Intramolecular O-Alkylation (Cyclization): Once N-acylation is complete, the intermediate 2-chloro-N-(2-hydroxy-1-phenylethyl)propanamide is subjected to Sodium Hydride (NaH). NaH quantitatively deprotonates the hydroxyl group, transforming it into a potent alkoxide nucleophile. This facilitates a rapid 6-exo-tet intramolecular SN​2 displacement of the chloride, closing the morpholine ring.

Stereochemical Implications: Because racemic 2-chloropropionyl chloride is used, the reaction generates a mixture of two diastereomers: (2R,5R) and (2S,5R). Since the C5 stereocenter is rigidly fixed by the enantiopure starting material, these diastereomers possess distinct physicochemical properties (e.g., dipole moments and silica affinities), allowing for straightforward separation via flash chromatography.

G A 1. (R)-Phenylglycinol + Et3N in THF (0 °C) B 2. Add 2-Chloropropionyl Chloride (Dropwise) A->B C 3. N-Acylation Intermediate B->C D 4. Add NaH (0 °C to RT) Intramolecular O-Alkylation C->D E 5. (5R)-2-Methyl-5- phenylmorpholin-3-one D->E

One-pot synthesis workflow for (5R)-2-Methyl-5-phenylmorpholin-3-one.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure the reaction is proceeding correctly before advancing.

Reagents Required:

  • (R)-(-)-2-Phenylglycinol (1.0 eq)

  • 2-Chloropropionyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Charge the flask with (R)-(-)-2-Phenylglycinol (1.37 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Base Addition: Inject Et₃N (1.53 mL, 11.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation.

  • N-Acylation: Dropwise add 2-chloropropionyl chloride (1.02 mL, 10.5 mmol) over 15 minutes[3]. Stir the opaque suspension at 0 °C for 30 minutes.

    • IPC (Self-Validation): Perform TLC (50% EtOAc/Hexanes). The starting material ( Rf​ ~0.1, ninhydrin active) must be completely consumed, replaced by a new intermediate spot ( Rf​ ~0.3, UV active).

  • O-Alkylation (Cyclization): While maintaining the reaction at 0 °C, carefully add NaH (1.0 g, 25.0 mmol) in three equal portions.

    • IPC (Self-Validation): Observe immediate hydrogen gas ( H2​ ) evolution. Wait for vigorous bubbling to subside between portion additions to prevent over-pressurization.

  • Maturation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 4 hours to ensure complete cyclization.

  • Quenching & Extraction: Cool the flask back to 0 °C and quench cautiously with saturated aqueous NH4​Cl (20 mL) until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 50% EtOAc in Hexanes) to isolate the (2S,5R) and (2R,5R) diastereomers.

Diastereomer Separation & Analytical Validation

Because the C2-methyl group can adopt either a syn or anti relationship relative to the C5-phenyl group, the resulting diastereomers elute at different rates on silica gel.

G Mix Crude Mixture (2R,5R) & (2S,5R) Diastereomers Flash Silica Gel Flash Chromatography (EtOAc/Hexane Gradient) Mix->Flash Dia1 (2S,5R)-Isomer (Higher Rf) Flash->Dia1 Dia2 (2R,5R)-Isomer (Lower Rf) Flash->Dia2 Val Validation via 1H-NMR (NOESY Correlations) Dia1->Val Dia2->Val

Separation and validation logic for C2-diastereomers.

To guarantee trustworthiness, the isolated compounds must be validated using 1D and 2D NMR spectroscopy. Absolute configuration at C2 is assigned by observing Nuclear Overhauser Effect (NOE) correlations between the C2-methyl protons and the C5-proton.

Table 1: Quantitative Analytical Summary for Diastereomers

Analytical Parameter(2S,5R)-Isomer (Anti)(2R,5R)-Isomer (Syn)
Rf​ Value (50% EtOAc/Hexanes) ~0.45~0.35
Typical Isolated Yield (%) 42%38%
Mass Spectrometry (ESI+) m/z 192.1[M+H]⁺m/z 192.1 [M+H]⁺
Key ¹H-NMR Feature (CDCl₃) C2-CH₃ doublet at ~1.52 ppmC2-CH₃ doublet at ~1.45 ppm
NOESY Correlation No NOE between C2-CH₃ and C5-HStrong NOE between C2-CH₃ and C5-H
Physical State White crystalline solidOff-white solid

References

  • Title: Substituted Monocyclic CGRP Receptor Antagonists (Patent US20070265225A1)

Sources

Troubleshooting & Optimization

Yield Optimization Support Center: (5R)-2-Methyl-5-phenylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (5R)-2-Methyl-5-phenylmorpholin-3-one ()[1]. This chiral morpholin-3-one scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents and receptor antagonists[1][2].

A primary and reliable approach to synthesizing this chiral morpholinone involves the cyclization of acyclic precursors derived from chiral amino alcohols (e.g., (R)-phenylglycinol)[2]. Achieving high yields and preserving diastereomeric purity requires strict control over chemoselectivity and cyclization conditions. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to optimize your synthetic workflow.

Section 1: Mechanistic Workflow & Troubleshooting Logic

The standard synthesis proceeds via a two-step sequence:

  • N-Acylation of (R)-phenylglycinol with a 2-halopropionyl halide to introduce the C2-methyl group precursor[2].

  • Base-Promoted Intramolecular Etherification to close the morpholin-3-one ring, often utilizing sodium hydride or similar bases[3].

SynthesisWorkflow Start (R)-Phenylglycinol + 2-Chloropropionyl chloride Acylation Step 1: N-Acylation (Chemoselectivity Control) Start->Acylation Intermediate N-((R)-2-hydroxy-1-phenylethyl) -2-chloropropanamide Acylation->Intermediate High Yield Issue1 Issue: O-Acylation / Diacylation Fix: Mild Base (DIPEA), 0°C Acylation->Issue1 Poor Control Cyclization Step 2: Base-Promoted Intramolecular Etherification Intermediate->Cyclization Product (5R)-2-Methyl-5-phenylmorpholin-3-one (Target Scaffold) Cyclization->Product Optimized Base Issue2 Issue: C2 Epimerization Fix: Strict Temp Control, Avoid Excess Base Cyclization->Issue2 Over-reaction

Synthesis workflow of (5R)-2-Methyl-5-phenylmorpholin-3-one with key troubleshooting checkpoints.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing significant O-acylation byproducts in the first step, reducing my overall yield?

  • Causality: (R)-Phenylglycinol contains both a primary amine and a primary alcohol. While the amine is intrinsically more nucleophilic, using an excess of the acylating agent or a base that is too strong can overwhelm this natural preference, leading to competitive O-acylation or N,O-diacylation.

  • Solution: Employ a mild organic base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at strictly controlled low temperatures (0–5 °C). This tempers the reactivity of the acyl chloride, ensuring it reacts exclusively with the amine to maximize the yield of the target intermediate.

Q2: My cyclization step stalls, and I get low yields of the morpholin-3-one. What base/solvent system is optimal?

  • Causality: The intramolecular Williamson ether synthesis requires the deprotonation of the hydroxyl group to form an alkoxide, which then executes an SN2 displacement of the alpha-halide. If the base is too weak or the solvent lacks sufficient polarity to solvate the resulting ion pair, the alkoxide remains tightly bound and poorly nucleophilic.

  • Solution: Sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0 °C is a highly effective, authoritative system for morpholinone cyclization[3]. For larger scale-ups where NaH poses safety risks, phase-transfer catalysis (PTC) using aqueous NaOH and tetrabutylammonium bromide (TBAB) in a DCM/water biphasic system provides excellent yields.

Q3: I am losing diastereomeric purity at the C2 position, resulting in a mixture of (2R,5R) and (2S,5R) isomers. How do I prevent this?

  • Causality: The proton at the C2 position (alpha to the lactam carbonyl) is highly acidic. Prolonged exposure to strong bases or elevated temperatures promotes enolization, leading to epimerization at the C2 stereocenter.

  • Solution: Minimize the reaction time during the cyclization step (1–2 hours is typically sufficient). Strictly control the temperature at 0 °C during base addition and avoid using a large stoichiometric excess of base.

Section 3: Standardized Experimental Protocols (Self-Validating System)

Step 1: N-Acylation (Preparation of Intermediate)

Methodology:

  • Dissolve (R)-phenylglycinol (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (10 mL/g).

  • Cool the reactor to 0 °C under an inert nitrogen atmosphere.

  • Add 2-chloropropionyl chloride (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir the mixture for 1 hour at 0 °C.

Validation Checkpoint: Monitor the reaction by TLC (DCM:MeOH 9:1, ninhydrin stain). The protocol is self-validated when the primary amine spot (ninhydrin-active) completely disappears, leaving only a UV-active amide spot.

Step 2: Base-Promoted Intramolecular Etherification

Methodology:

  • Dissolve the crude intermediate from Step 1 in anhydrous DMF (10 mL/g).

  • Cool the solution to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise to safely control hydrogen gas evolution[3].

  • Stir the reaction for 2 hours at 0 °C.

  • Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

Validation Checkpoint: Monitor by LC-MS or chiral HPLC to confirm product formation (m/z 192.1 [M+H]⁺). The complete absence of the open-chain intermediate mass confirms successful cyclization, while chiral HPLC validates the preservation of the diastereomeric ratio (dr).

Section 4: Quantitative Data Comparison

The following table summarizes the typical optimization outcomes for the intramolecular etherification step, highlighting the causality between base/solvent selection and stereoretention.

EntryBase SystemSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1K₂CO₃ (2.0 eq)Acetone50124585:15
2KOtBu (1.5 eq)THF0 to 2546870:30 (Epimerization)
3NaOH / TBABDCM / H₂O0 to 2568592:8
4NaH (1.1 eq)DMF0289>95:5 (Optimal)

References

  • Wood, M. R., et al. "Substituted monocyclic CGRP receptor antagonists". US Patent Application US20070265225A1.

Sources

Technical Support Center: Minimizing Racemization During Morpholinone Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis using morpholinone-based chiral auxiliaries. The Williams chiral glycine equivalent (e.g., 4-Boc-5,6-diphenylmorpholin-2-one) is a gold standard for synthesizing enantiopure α -amino acids[1]. However, researchers often encounter racemization or poor diastereoselectivity during enolization, alkylation, or auxiliary cleavage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high stereochemical fidelity throughout your workflow.

Troubleshooting Guides & FAQs

Q1: I am observing significant epimerization of my morpholinone starting material before the alkylation even occurs. What is causing this, and how can I prevent it? A1: Epimerization at the C3 position prior to alkylation is typically caused by improper base selection or inadequate temperature control during enolate formation. If the base is too strong, or if the internal temperature rises above -78 °C, the kinetic enolate can equilibrate, or the morpholinone ring can undergo reversible ring-opening, leading to a loss of the stereocenter's integrity.

  • The Fix: Use Sodium bis(trimethylsilyl)amide (NaHMDS) rather than Lithium diisopropylamide (LDA). NaHMDS at -78 °C provides rapid, irreversible deprotonation to form the rigidly chelated (Z)-enolate without degrading the auxiliary[2]. Furthermore, the diisopropylamine byproduct generated by LDA can act as a proton shuttle, facilitating unwanted epimerization. Ensure your THF is rigorously anhydrous and the internal temperature strictly remains at -78 °C during base addition.

Q2: My alkylation proceeds with a poor diastereomeric ratio (dr < 90:10). The Williams auxiliary is supposed to provide >98:2 dr. How do I improve facial selectivity? A2: The high diastereoselectivity of the 5,6-diphenylmorpholin-2-one system relies on the steric shielding provided by the phenyl rings. The electrophile must approach from the less hindered face (anti to the bulky phenyl groups). Poor dr usually results from aggregation of the enolate in solution or a highly reactive electrophile reacting via an early transition state.

  • The Fix: Ensure the electrophile is added slowly down the side of the flask to maintain the ultra-low temperature. If aggregation is suspected, introducing a coordinating solvent like HMPA or DMPU breaks up enolate aggregates, creating a more reactive and structurally defined monomeric enolate. This ensures the electrophile approaches strictly from the unshielded face[3].

Q3: The alkylation step gives a single diastereomer, but after cleaving the auxiliary to isolate the free α -amino acid, I observe partial racemization. Why? A3: Racemization during the cleavage step is a common pitfall. The 5,6-diphenylmorpholin-2-one auxiliary is designed to be removed via reductive cleavage[4]. If you use harsh acidic or basic aqueous hydrolysis conditions instead, the newly formed α -stereocenter of the amino acid can easily epimerize via an enol intermediate—especially if the amino acid side chain stabilizes the enol (e.g., phenylglycine derivatives).

  • The Fix: Stick to reductive cleavage. For standard alkyl side chains, use catalytic hydrogenolysis (PdCl2 or Pd/C with H2). For side chains with sensitive functional groups (e.g., alkynes or alkenes), use dissolving metal reduction (Na/NH3 or Li/NH3 at -78 °C).

Data Presentation: Base & Condition Optimization

The table below summarizes the causality between enolization conditions and the resulting stereochemical outcomes.

Table 1: Effect of Enolization Conditions on Morpholinone Alkylation dr and Yield

BaseSolvent SystemTemp (°C)ElectrophileYield (%)dr (anti:syn)Racemization RiskMechanistic Rationale
LDA THF-78Allyl Iodide6585:15HighAmine byproduct acts as a proton shuttle, causing epimerization.
LiHMDS THF-78Allyl Iodide8292:8ModerateTighter Li-enolate aggregates can slightly reduce facial selectivity.
NaHMDS THF-78Allyl Iodide91>98:2LowOptimal kinetic (Z)-enolate formation; minimal aggregation.
KHMDS THF-78 to -40Allyl Iodide5070:30Very HighHighly reactive enolate prone to rapid thermal equilibration.

Experimental Protocol: Optimized Asymmetric Alkylation

This self-validating protocol ensures strict kinetic control to prevent racemization during the alkylation of 4-Boc-5,6-diphenylmorpholin-2-one.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (5S,6R)-4-Boc-5,6-diphenylmorpholin-2-one (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C for 15 minutes.

  • Enolization: Dropwise add NaHMDS (1.0 M in THF, 1.05 equiv) down the inner wall of the flask over 10 minutes. Stir the resulting bright yellow enolate solution at -78 °C for exactly 35 minutes[5]. Self-validation check: The persistent bright yellow color indicates successful, stable enolate formation.

  • Alkylating Agent Addition: In a separate flame-dried vial, dissolve the electrophile (e.g., allyl iodide, 1.5 equiv) in a small volume of THF. Cool this mixture to -78 °C, then transfer it dropwise to the enolate solution via cannula[2].

  • Reaction & Quench: Stir at -78 °C for 90 to 120 minutes[3]. Do not let the reaction warm up. Quench the reaction strictly at -78 °C by adding a pre-cooled solution of saturated aqueous NH4Cl.

  • Isolation: Allow the flask to warm to room temperature. Extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the highly diastereomerically pure alkylated morpholinone via silica gel flash chromatography.

Mandatory Visualization: Workflow and Stereochemical Logic

MorpholinoneAlkylation Start 4-Boc-5,6-diphenylmorpholin-2-one (Chiral Auxiliary) Enolization Enolization (NaHMDS, THF, -78 °C) Start->Enolization Enolate Kinetic (Z)-Enolate (Facial Shielding by Phenyls) Enolization->Enolate Strict Temp Control Racemization1 Epimerization / Ring Opening Enolization->Racemization1 T > -78 °C or LDA Alkylation Alkylation (R-X, -78 °C) Enolate->Alkylation AlkylatedProd Alkylated Morpholinone (dr > 98:2) Alkylation->AlkylatedProd Anti-attack Racemization2 Loss of dr / Mixed Attack Alkylation->Racemization2 Fast Addition Cleavage Reductive Cleavage (PdCl2, H2 or Na/NH3) AlkylatedProd->Cleavage FinalProd Enantiopure α-Amino Acid (No Racemization) Cleavage->FinalProd Mild Reduction Racemization3 Product Racemization Cleavage->Racemization3 Aqueous Base Hydrolysis

Logical workflow of Williams morpholinone alkylation highlighting pathways that prevent racemization.

References

  • Williams, R. M., & Burnett, C. M. (2009). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. PubMed Central (NIH).[Link]

  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College.[Link]

  • Yeo, D. J., Warriner, S. L., & Wilson, A. J. (2013). Development and Evaluation of Novel Hydrocarbon Stapled Peptidomimetics. White Rose eTheses Online.[Link]

  • Looper, R. E., & Williams, R. M. (2003). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses.[Link]

Sources

Removing impurities from (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of (5R)-2-Methyl-5-phenylmorpholin-3-one . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind impurity formation and provide self-validating, field-proven methodologies to ensure high enantiomeric and diastereomeric purity for your downstream pharmacological applications[1].

Part 1: Quantitative Impurity Profiling

The morpholine core is a privileged scaffold in central nervous system (CNS) drug discovery[1]. However, the synthesis of (5R)-2-Methyl-5-phenylmorpholin-3-one—typically via the condensation of (R)-phenylglycinol with a 2-halopropionyl halide—generates a highly specific set of impurities[2]. Understanding the physicochemical properties of these byproducts is the first step in designing an effective purification strategy.

Table 1: Common Impurity Profile and Removal Strategies

Impurity IdentityChemical NatureRelative Retention Time (RRT)*Typical Crude Area (%)Target Area (%)Primary Removal Strategy
(2S,5R)-2-Methyl-5-phenylmorpholin-3-one Diastereomer1.0515.0 - 45.0< 0.5Fractional Crystallization
(R)-2-Amino-2-phenylethanol Unreacted Starting Material0.352.0 - 5.0< 0.1Mild Acidic Aqueous Wash
N-((R)-2-hydroxy-1-phenylethyl)-2-hydroxypropanamide Ring-opened Hydrolysis Product0.851.0 - 3.0< 0.1pH-Controlled Quench
Polymeric Byproducts High MW Oligomers> 2.01.0 - 2.0< 0.1Silica Plug / Carbon Filtration

*RRT values are approximate and based on standard reverse-phase C18 HPLC methods (Water/Acetonitrile gradient with 0.1% TFA).

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a near 1:1 mixture of (2R,5R) and (2S,5R) diastereomers, and how can I selectively enrich the target (5R) compound? Causality: The formation of the C2 stereocenter often relies on the use of racemic acylating agents (e.g., 2-chloropropionyl chloride). During the base-mediated intramolecular SN2 cyclization, the reaction locks in the stereocenter at C2[3]. Because the starting electrophile is racemic, you inherently generate a diastereomeric mixture. Solution: Rely on thermodynamic control during isolation. The two diastereomers exhibit significantly different solubility profiles. Fractional crystallization from a binary solvent system (such as Ethyl Acetate/Heptane) allows the desired diastereomer to selectively precipitate.

Q2: I am detecting significant levels of the ring-opened amide impurity. What is the mechanism of its formation, and how do I prevent it? Causality: (5R)-2-Methyl-5-phenylmorpholin-3-one is a lactam (a cyclic amide). Lactams are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) under strongly basic conditions, or to acid-catalyzed hydrolysis[4]. If your reaction quench or aqueous workup utilizes harsh conditions (e.g., 1M NaOH or prolonged exposure to 1M HCl), the morpholinone ring will hydrolyze into the linear acyclic amide. Solution: Implement strict pH control. Always quench the cyclization reaction with a buffered aqueous solution (e.g., saturated NH₄Cl, pH ~6.0–7.0) and minimize the time the product spends in the aqueous phase.

Q3: How do I completely clear residual (R)-phenylglycinol starting material without losing my product to the aqueous layer? Causality: Incomplete acylation leaves the primary amine of the starting material unreacted. Solution: Exploit the pKₐ differential between the molecules. The primary amine of (R)-phenylglycinol has a pKₐ of ~9.0, making it easily protonated. Conversely, the amide nitrogen of the morpholin-3-one is non-basic (pKₐ ~15). By washing the organic phase with a mild acid (10% aqueous citric acid, pH ~3), you selectively protonate the unreacted starting material, driving it entirely into the aqueous waste stream while leaving the morpholinone safely in the organic phase.

Part 3: Standardized Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to verify purity before proceeding to the next stage.

Phase 1: Controlled Quench and Extraction

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add saturated aqueous NH₄Cl (1 volume equivalent) to quench the reaction while maintaining the internal temperature below 15 °C to prevent lactam hydrolysis.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL).

  • Mild Acid Wash (Causality Step): Wash the combined organic layers with 10% aqueous citric acid (50 mL). Validation: Spot the aqueous layer on TLC (Ninhydrin stain); a positive purple spot confirms the successful extraction of unreacted (R)-phenylglycinol.

  • Neutralization & Drying: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

Phase 2: Diastereomeric Enrichment (Fractional Crystallization) 5. Solvent Exchange: Concentrate the EtOAc solution under reduced pressure to approximately 20% of its original volume. 6. Anti-Solvent Addition: Heat the concentrated solution to 60 °C. Slowly add Heptane dropwise until the solution becomes slightly cloudy (the cloud point). 7. Thermodynamic Crystallization: Remove the heat source and allow the mixture to cool to room temperature at a rate of ~10 °C per hour. Once at room temperature, chill to 4 °C for 4 hours to maximize yield. 8. Isolation & Self-Validation (IPC): Filter the resulting crystals. Crucial IPC: Analyze both the mother liquor and the isolated crystals via chiral HPLC. The mother liquor should show an enrichment of the (2S,5R) impurity, while the crystals should validate at >99% de (diastereomeric excess) for (5R)-2-Methyl-5-phenylmorpholin-3-one[1].

Part 4: Purification Workflow Visualization

The following mechanistic workflow maps the physical separation of impurities based on the chemical principles discussed above.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Aqueous Quench (pH 6-7) Sat. NH4Cl / EtOAc Crude->Quench AcidWash Mild Acidic Wash (10% Citric Acid) Quench->AcidWash AqWaste Aqueous Waste (Removes Unreacted SM) AcidWash->AqWaste Aqueous Layer OrgPhase Organic Phase (Target + Diastereomer) AcidWash->OrgPhase Organic Layer Cryst Fractional Crystallization (EtOAc / Heptane) OrgPhase->Cryst MotherLiq Mother Liquor (Removes (2S,5R) Diastereomer) Cryst->MotherLiq Filtrate Pure Pure (5R)-2-Methyl-5- phenylmorpholin-3-one Cryst->Pure Crystals (>99% de)

Fig 1. Step-by-step purification workflow for isolating pure (5R)-2-Methyl-5-phenylmorpholin-3-one.

References

  • Title: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones Source: Synthesis (Thieme) URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: A Guide to the Thermal Stability of (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (5R)-2-Methyl-5-phenylmorpholin-3-one. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical insights into managing and controlling the effects of temperature on the stability of this compound. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and design robust, self-validating experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of (5R)-2-Methyl-5-phenylmorpholin-3-one.

Q1: What are the primary factors affecting the stability of (5R)-2-Methyl-5-phenylmorpholin-3-one?

The stability of (5R)-2-Methyl-5-phenylmorpholin-3-one is primarily influenced by temperature, pH, humidity, light, and the presence of oxidizing agents. The molecule's core structure contains a lactam (a cyclic amide) within the morpholinone ring, which is susceptible to hydrolysis, especially under acidic or basic conditions. Elevated temperatures can accelerate this and other degradation pathways.

Q2: What are the recommended storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment. Supplier recommendations often include keeping it in a tightly sealed container in a dry place at room temperature. For long-term archival storage, refrigeration (2-8°C) is advisable to minimize thermal degradation kinetics.

Q3: What are the likely degradation pathways under thermal stress?

Based on its chemical structure, two primary degradation pathways are anticipated under thermal stress, often exacerbated by the presence of moisture:

  • Hydrolytic Ring Opening: The most probable pathway is the hydrolysis of the lactam bond in the morpholinone ring. This would cleave the ring to form an amino acid derivative. This type of C-N bond cleavage is a known degradation pathway for nitrogen heterocyclic compounds.

  • Oxidation: The nitrogen and benzylic carbon atoms can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

Q4: How can I visually or analytically tell if my sample has degraded?

Initial signs of degradation can sometimes be physical, such as a change in color or the material becoming sticky. However, significant degradation can occur without any visible change. The most reliable method for assessing stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q5: What is a forced degradation study and why is it necessary for this compound?

A forced degradation study, or stress testing, is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, extreme pH, and oxidation. These studies are critical for several reasons:

  • Pathway Identification: They help identify the likely degradation products and establish the degradation pathways of the molecule.

  • Method Validation: They are essential for developing and validating a "stability-indicating" analytical method, proving that the method can separate the active pharmaceutical ingredient (API) from all potential impurities and degradants.

  • Formulation Development: The information gained helps in developing a stable formulation by understanding the molecule's liabilities and selecting appropriate excipients.

Section 2: Troubleshooting Guides & Experimental Design

This section provides structured guidance for addressing specific stability-related issues and for proactively designing experiments to characterize the thermal stability of (5R)-2-Methyl-5-phenylmorpholin-3-one.

Guide 1: Troubleshooting Unexpected Purity Results

If you have encountered a lower-than-expected assay value or have observed unknown peaks in your chromatogram, follow this troubleshooting workflow.

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

(Low Assay, New Impurities)"/] -- "INVESTIGATE" --> B{{"Initial Checks"}}; B -- "Review Storage" --> C["Verify storage conditions (Temp, Light, Humidity)"]; B -- "Review Handling" --> D["Check solvent purity & stability. Confirm sample prep procedure."]; B -- "Review Analytics" --> E["Confirm HPLC method performance (System suitability, column health)"];

If no issues found..." --> F{{"Hypothesize Degradation"}}; F -- "Thermal Stress?" --> G["Was sample exposed to heat? (e.g., drying oven, local hotspot)"]; F -- "Hydrolysis?" --> H["Was sample exposed to moisture or non-neutral pH during prep?"]; F -- "Excipient Interaction?" --> I["Is this a formulated sample? If so, proceed to Guide 2."];

Forced Degradation Study to confirm degradation pathway" --> J[/"CONFIRM & IDENTIFY"/]; I --> K["Guide 2: Excipient Compatibility Study"];

}

Figure 1. Troubleshooting workflow for unexpected purity results.
Guide 2: Investigating Excipient Incompatibility

Excipients are not always inert and can interact with the API, especially under thermal stress. An excipient compatibility study is crucial for formulation development.

Objective: To determine if direct contact between (5R)-2-Methyl-5-phenylmorpholin-3-one and selected excipients leads to accelerated degradation under stressed conditions.

Methodology:

  • Selection: Choose excipients planned for your formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

  • Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a sample of the pure API as a control.

  • Stress Conditions: Store all samples under accelerated stability conditions (e.g., 60°C in both open and closed containers) for a set period (e.g., 4 weeks).

  • Analysis: At designated time points (e.g., 1, 2, and 4 weeks), analyze the samples using a stability-indicating HPLC method.

  • Evaluation: Compare the purity of the API in the binary mixtures to the pure API control. Significant degradation in a specific mixture points to an incompatibility.

Guide 3: Designing a Forced Degradation (Stress Testing) Study

This study is fundamental to understanding the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection and characterization.

Objective: To identify degradation pathways and products of (5R)-2-Methyl-5-phenylmorpholin-3-one under various stress conditions.

Key Stress Conditions:

Stress Condition Purpose Typical Protocol Primary Target
Thermal (Dry Heat) To assess intrinsic thermal stability without other factors.Expose solid API to 60-80°C for up to 4 weeks.Thermolytic degradation.
Acid Hydrolysis To force degradation in an acidic environment.Dissolve API in 0.1 M HCl and heat at 60°C for 2-8 hours.Lactam hydrolysis.
Base Hydrolysis To force degradation in an alkaline environment.Dissolve API in 0.1 M NaOH and heat at 60°C for 2-8 hours.Lactam hydrolysis.
Oxidation To investigate susceptibility to oxidative degradation.Dissolve API in a solution of 3% H₂O₂ at room temperature for 24 hours.Nitrogen oxidation.
Photostability To assess degradation upon exposure to light.Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).Photolytic degradation.

Section 3: Protocols & Methodologies

Protocol 3.1: Thermal Stress Testing Protocol (Solid State)
  • Sample Preparation: Accurately weigh approximately 10 mg of (5R)-2-Methyl-5-phenylmorpholin-3-one into three separate, inert glass vials.

  • Control Sample: Store one vial at the recommended long-term storage condition (e.g., 5°C ± 3°C) in the dark. This is your T=0 control.

  • Stress Samples: Place the other two vials in a calibrated oven at 80°C. One vial should be open to the atmosphere, and the other should be loosely capped to allow for some air exchange while preventing contamination.

  • Time Points: Pull samples for analysis at pre-determined time points (e.g., 1, 3, 7, and 14 days).

  • Analysis:

    • Visually inspect the sample for any physical changes.

    • Prepare a solution of the sample in a suitable diluent (e.g., Acetonitrile/Water) at a known concentration (e.g., 0.5 mg/mL).

    • Analyze immediately using a validated stability-indicating HPLC method.

  • Data Reporting: Report the assay value of the API (%) and the area percent of all detected impurities.

Protocol 3.2: Stability-Indicating HPLC Method (Conceptual Framework)

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column & Mobile Phase Screening: Start with a versatile reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm). Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, formate) at different pH values.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation study. The primary goal is to achieve baseline separation between the main (5R)-2-Methyl-5-phenylmorpholin-3-one peak and all degradation product peaks.

  • Method Optimization: Adjust the gradient, flow rate, temperature, and mobile phase pH to optimize the separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This helps ensure that the main API peak is not co-eluting with any degradants.

Section 4: Data Interpretation & Visualization

Hypothetical Degradation Pathway

The following diagram illustrates the most probable degradation pathway for (5R)-2-Methyl-5-phenylmorpholin-3-one under hydrolytic (acidic or basic) conditions, which involves the opening of the lactam ring.

graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

(Amino Acid Derivative)"]; }

}

Figure 2. Hypothetical hydrolytic degradation pathway.
Sample Stability Data Table

Effective data management is crucial for interpreting stability studies. All quantitative results should be tabulated clearly.

Time Point Condition Assay (% Label Claim) Largest Unk. Impurity (%) Total Impurities (%) Appearance
T=0Control99.8%0.05%0.15%White Powder
4 Weeks60°C / Closed98.5%0.45% (at RRT 1.76)1.20%White Powder
4 Weeks60°C / Open97.2%0.48% (at RRT 1.76)2.55%Off-white Powder
8 Hours0.1 M HCl / 60°C91.3%7.5% (at RRT 0.85)8.2%Clear Solution
8 Hours0.1 M NaOH / 60°C88.7%9.8% (at RRT 0.85)10.5%Clear Solution

References

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). Google Scholar.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Verdant.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • (2R,5R)-2-Methyl-5-phenylmorpholin-3-one. (n.d.). Sigma-Aldrich.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Technical Support Center: Solvent Selection for Recrystallizing (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Chiral Purification

Welcome to the technical support guide for the purification of (5R)-2-Methyl-5-phenylmorpholin-3-one. As a Senior Application Scientist, I understand that achieving high purity for chiral intermediates is paramount for successful drug development and research. Recrystallization is a powerful and economical technique for purification, but its success hinges entirely on the rational selection of an appropriate solvent system.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to empower you to develop a robust and repeatable crystallization process. We will move from the foundational principles of solvent selection to troubleshooting common issues like low yield and "oiling out."

(5R)-2-Methyl-5-phenylmorpholin-3-one is a molecule of intermediate polarity. It possesses a non-polar phenyl group and a polar morpholinone core containing an amide and an ether functional group. This dual character is the key to understanding its solubility and selecting an effective recrystallization solvent. The principle of "like dissolves like" is our primary guide; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2] Our goal is to find a solvent where our compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting from scratch. What are the ideal characteristics of a solvent for my compound?

An ideal recrystallization solvent must satisfy four primary criteria:

  • Temperature-Dependent Solubility: The solvent must dissolve the compound completely when hot (typically at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[1][2] This differential is the driving force for crystallization.

  • Impurity Solubility Profile: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).[5]

  • Inertness: The solvent must not react chemically with (5R)-2-Methyl-5-phenylmorpholin-3-one.

  • Volatility & Safety: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2] Additionally, always consider the toxicity and flammability of the chosen solvent.

Q2: How do I begin the solvent screening process? What solvents should I test first?

Based on the mixed polarity of (5R)-2-Methyl-5-phenylmorpholin-3-one, you should screen a range of solvents with varying polarities. A logical starting point is to test solvents from different chemical classes. See the protocol below for a systematic approach.

Recommended Starting Solvents for Screening
SolventClassBoiling Point (°C)Relative Polarity[6]Rationale for Selection
Toluene Aromatic1110.099The phenyl group on your compound suggests some solubility in aromatic solvents.
Ethyl Acetate Ester770.228A medium-polarity solvent that often works well for moderately polar compounds.
Acetone Ketone560.355A polar aprotic solvent; its low boiling point is advantageous for easy removal.[2]
Isopropanol Alcohol820.546A polar protic solvent capable of hydrogen bonding, which may interact with the morpholinone ring.
Ethanol Alcohol780.654Similar to isopropanol but slightly more polar. Often used for recrystallizing morpholine derivatives.[7]
Water Protic1001.000Likely a poor solvent on its own (an "anti-solvent"), but could be useful in a mixed-solvent system with a more soluble solvent like ethanol or acetone.
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid.[8] This is problematic because the oil is an impure, super-saturated liquid phase of your compound that can trap impurities effectively, defeating the purpose of recrystallization.[9][10]

Common Causes & Solutions:

  • High Supersaturation/Rapid Cooling: The solution was cooled too quickly, preventing molecules from orienting into a crystal lattice.[11]

    • Solution: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[12]

  • Low Melting Point: The melting point of your compound is lower than the temperature of the solution when it comes out of solution.[9][12]

    • Solution: Try using a lower-boiling point solvent or a more dilute solution by adding a bit more solvent before cooling.[9]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent.

    • Solution: Re-evaluate your solvent choice. If using a mixed-solvent system, you may have too much of the "good" solvent. Try adding more of the "poor" solvent (anti-solvent).

The following diagram illustrates the common causes of oiling out and the corrective actions you can take.

G cluster_problem Problem Observed cluster_causes Primary Causes cluster_solutions Corrective Actions Problem Compound 'Oils Out' (Liquid-Liquid Phase Separation) Cause1 Rapid Cooling (High Supersaturation) Problem->Cause1 Cause2 Solvent BP > Compound MP (or Impurity Depression) Problem->Cause2 Cause3 High Solute Concentration Problem->Cause3 Sol1 Slow Down Cooling Rate (Insulate Flask, Gradual Cooling) Cause1->Sol1 Mitigates Sol2 Use Lower-Boiling Solvent or Add Seed Crystal Cause2->Sol2 Corrects Sol3 Add More Solvent (Create a More Dilute Solution) Cause3->Sol3 Adjusts

Caption: Troubleshooting workflow for "oiling out".

Q4: My crystal yield is very low. What can I do to improve it?

Low recovery is one of the most common issues in recrystallization.[13]

Common Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause.[12] Using an excessive amount of hot solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already added too much, you can carefully evaporate some of the solvent by heating the solution and then attempt to cool it again.[9]

  • Insufficient Cooling: The solution was not cooled to a low enough temperature.

    • Solution: Ensure the solution is thoroughly cooled in an ice-water bath for at least 15-20 minutes before filtration to maximize crystal precipitation.[13]

  • Premature Crystallization: Crystals formed during a hot gravity filtration step.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[13]

Q5: Can I use a mixed-solvent system? How does that work?

Yes. A mixed-solvent system (or solvent-pair) is an excellent strategy when no single solvent has the ideal solubility profile.[14] This technique uses two miscible solvents:

  • Solvent 1 (The "Good" Solvent): One in which your compound is highly soluble, even at room temperature.

  • Solvent 2 (The "Poor" or "Anti-Solvent"): One in which your compound is poorly soluble, even at its boiling point.

Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add another drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly.[2] For (5R)-2-Methyl-5-phenylmorpholin-3-one, a potential pair could be Ethanol (good solvent) and Water (poor solvent).

Experimental Protocol: Systematic Solvent Screening

This protocol provides a step-by-step method for efficiently screening multiple solvents to find the best candidate for recrystallization.

Materials:

  • Crude (5R)-2-Methyl-5-phenylmorpholin-3-one

  • A selection of test solvents (see table above)

  • Small test tubes or vials (one for each solvent)

  • Hot plate or heating block

  • Stirring rods

  • Ice-water bath

Procedure:

  • Preparation: Place a small, consistent amount of your crude compound (e.g., ~20-30 mg) into each labeled test tube.

  • Room Temperature Test: Add the first solvent dropwise to its corresponding test tube at room temperature, stirring after each drop. Add up to ~1 mL.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[4]

    • Observation B: If the solid does not dissolve, proceed to the next step.

  • Hot Solubility Test: Gently heat the test tube containing the undissolved solid in a water bath or on a heating block.

    • Observation C: If the solid dissolves completely upon heating, this is a promising solvent. Proceed to step 4.

    • Observation D: If the solid still does not dissolve after adding a reasonable amount of hot solvent (e.g., 2-3 mL), the solvent is unsuitable.

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Cooling Test: Place the test tube in an ice-water bath for 10-15 minutes.

    • Observation E: If an abundant amount of fine crystals forms, you have identified an excellent candidate solvent.

    • Observation F: If only a few crystals form, the yield may be low.[9] Consider this a moderately good candidate or a potential component for a mixed-solvent system.

    • Observation G: If no crystals form, the compound is too soluble even when cold. The solvent is unsuitable.

  • Repeat: Perform steps 2-5 for each solvent you intend to screen.

The following flowchart outlines the decision-making process during this screening protocol.

G start Start: Add ~20mg Compound + 1mL Solvent (RT) dissolves_rt Dissolves at Room Temp? start->dissolves_rt heat Heat to Boiling dissolves_rt->heat No end_bad1 Result: Unsuitable (Too Soluble) dissolves_rt->end_bad1 Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot cool Cool Slowly to RT, then in Ice Bath dissolves_hot->cool Yes end_bad2 Result: Unsuitable (Insoluble) dissolves_hot->end_bad2 No crystals_form Crystals Form? cool->crystals_form end_bad3 Result: Unsuitable (Too Soluble when Cold) crystals_form->end_bad3 No end_good Result: Excellent Candidate Proceed with Scale-up crystals_form->end_good Yes

Caption: Decision workflow for single-solvent screening.

References

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Problems with Recrystallisations. University of York. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. Benchchem.
  • Understanding Oiling Out in Crystallization. Scribd. Available at: [Link]

  • Solvents and Polarity.
  • Solvent Polarities.
  • Recrystallization.
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem.
  • Crystallization.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2012). Baghdad Science Journal. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Chem355 Labbook-2020.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.

Sources

Validation & Comparative

Chiral HPLC Method Development for (5R)-2-Methyl-5-phenylmorpholin-3-one: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chiral resolution of (5R)-2-Methyl-5-phenylmorpholin-3-one not merely as a routine analytical task, but as a critical quality attribute (CQA) in neuro-pharmacological drug development. This compound is a highly privileged chiral building block, frequently utilized in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapeutics and other CNS-active agents[1][2].

Because the molecule possesses two stereocenters (C2 and C5), assessing its purity requires baseline resolution of both its enantiomer (5S) and its diastereomers (e.g., the 2S,5R epimer)[3]. This guide objectively compares leading chiral High-Performance Liquid Chromatography (HPLC) methodologies, providing the mechanistic causality and self-validating protocols required to ensure absolute scientific integrity.

Mechanistic Causality in Chiral Recognition

To optimize a separation, we must first understand the molecular dialogue between the analyte and the Chiral Stationary Phase (CSP). (5R)-2-Methyl-5-phenylmorpholin-3-one interacts with polysaccharide-based CSPs through a trimodal mechanism:

  • Hydrogen Bonding: The morpholin-3-one core features an amide functionality (N-H donor and C=O acceptor). This establishes strong dipole-dipole and H-bond interactions with the carbamate linkages of derivatized amylose or cellulose CSPs[4].

  • π-π Interactions: The C5-phenyl group engages in π-π stacking with the derivatized phenyl rings of the stationary phase (e.g., 3,5-dimethylphenylcarbamate)[1].

  • Steric Inclusion: The C2-methyl group creates a distinct spatial footprint. The helical twist of amylose provides a tighter inclusion cavity compared to cellulose, amplifying the steric differentiation between the (2R,5R) and (2S,5R) epimers.

G1 Analyte (5R)-2-Methyl-5-phenylmorpholin-3-one C5-Phenyl Amide Core C2-Methyl CSP Polysaccharide CSP π-π Sites H-Bond Sites Chiral Grooves Analyte->CSP π-π Stacking Analyte->CSP Dipole & H-Bonding Analyte->CSP Steric Inclusion

Fig 1: Trimodal chiral recognition mechanism between the morpholinone analyte and polysaccharide CSP.

Comparative Performance of Chiral HPLC Methods

Selecting the correct stationary and mobile phase combination is critical. Below is an objective comparison of three distinct chromatographic environments for separating the stereoisomers of 2-Methyl-5-phenylmorpholin-3-one.

Method Comparison Data
Column Chemistry (CSP)Mobile Phase ModeEluent CompositionRetention Time (t1)Resolution (Rs)Selectivity (α)Verdict
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase (NP)Hexane / IPA (80:20)8.5 min3.2 1.45 Optimal: Best baseline resolution for C2-epimers.
Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase (NP)Hexane / EtOH (85:15)10.2 min2.11.20Acceptable: Longer run time, slight peak tailing observed.
Amylose tris(3,5-dimethylphenylcarbamate) Polar Organic (POM)MeOH / DEA (100:0.1)4.8 min1.51.12Suboptimal: Fast throughput, but insufficient Rs for trace analysis.

Application Scientist Insight: The choice of Hexane/Isopropanol (IPA) over Hexane/Ethanol in Normal Phase is deliberate. IPA provides greater steric bulk in the mobile phase. Because IPA is bulkier, it competes less aggressively than Ethanol for the deep chiral grooves of the amylose stationary phase. This preserves the CSP's ability to differentiate the subtle steric differences of the C2-methyl group, thereby enhancing the selectivity (α) between the diastereomers[3].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol ensures that any reported enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is analytically sound and reproducible.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the (5R)-2-Methyl-5-phenylmorpholin-3-one sample in a 50:50 (v/v) mixture of Hexane and Absolute Ethanol to yield a final concentration of 1.0 mg/mL.

  • Causality: Injecting a sample dissolved in 100% strong solvent (like pure Ethanol or DCM) into a Normal Phase system causes severe solvent-mismatch peak distortion (the "solvent effect"). Diluting with Hexane matches the eluent strength, ensuring sharp peak shapes.

Step 2: Column Equilibration

  • Action: Flush the Amylose-based column with 100% Ethanol at 0.5 mL/min for 30 minutes, followed by the target mobile phase (Hexane/IPA 80:20) at 1.0 mL/min for 45 minutes.

  • Causality: Polysaccharide columns possess a "memory effect." Flushing with a polar protic solvent resets the hydrogen-bonding sites before establishing the non-polar equilibrium.

Step 3: System Suitability Testing (SST)

  • Action: Inject 10 µL of a reference standard containing a mixture of the (2R,5R) and (2S,5R) epimers.

  • Validation Gate: The system is only validated for sample analysis if the calculated Resolution (Rs) between the two peaks is strictly > 2.0. If Rs < 2.0, column temperature must be lowered (e.g., from 25°C to 20°C) to increase the residence time in the chiral cavities.

Step 4: Execution and Quantitation

  • Action: Run the unknown samples at 1.0 mL/min, 25°C, with UV detection at 210 nm (the optimal absorbance for the morpholinone amide and phenyl chromophores). Calculate e.e. and d.e. via relative peak area normalization.

G2 S1 1. Sample Preparation Dilute to 1.0 mg/mL in Hexane/EtOH (50:50) S2 2. Column Equilibration Flush with 100% EtOH, then Mobile Phase S1->S2 S3 3. System Suitability (SST) Inject Diastereomeric Mix (Rs > 2.0) S2->S3 S3->S2 If Rs < 2.0 Adjust Temp/Modifier S4 4. Method Execution Run at 1.0 mL/min, 25°C, UV 210 nm S3->S4 S5 5. Data Analysis Calculate e.e. and d.e. % S4->S5

Fig 2: Self-validating chiral HPLC workflow ensuring robust stereoisomer separation.

Conclusion

For the precise determination of (5R)-2-Methyl-5-phenylmorpholin-3-one purity, Amylose tris(3,5-dimethylphenylcarbamate) operating in Normal Phase (Hexane/IPA) is the superior chromatographic system. It provides the necessary steric constraints to resolve challenging C2-epimers while maintaining robust, reproducible retention times. By adhering to the self-validating SST protocols outlined above, analytical scientists can guarantee the stereochemical integrity of this critical pharmaceutical building block.

References

  • [2] Google Patents. US20070265225A1 - Substituted monocyclic CGRP receptor antagonists. Retrieved from:

  • [4] Goldncloud Publications. Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management. Retrieved from:[Link]

Sources

A Comparative Guide to the Definitive Structural Elucidation of (5R)-2-Methyl-5-phenylmorpholin-3-one: A Case for X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular characterization, the unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry is paramount. For chiral molecules such as (5R)-2-Methyl-5-phenylmorpholin-3-one, a compound of interest in medicinal chemistry, this structural precision governs its biological activity and therapeutic potential. While a variety of analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for providing definitive, atomic-level resolution.

This guide presents a comprehensive analysis of the structural determination of (5R)-2-Methyl-5-phenylmorpholin-3-one. While, as of this publication, a public crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD), we will delineate the complete experimental workflow for achieving this result.[1][2] Furthermore, we will present a realistic, hypothetical dataset derived from structurally analogous compounds to objectively compare the depth and certainty of crystallographic data against powerful and complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Part 1: The Unrivaled Precision of Single-Crystal X-ray Diffraction

X-ray crystallography provides a direct visualization of the molecular structure, revealing precise bond lengths, bond angles, and, crucially, the absolute configuration of stereocenters.[3] This technique is considered the definitive method because it is not based on inference from spectroscopic properties but on the direct diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice.[]

The path from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous execution. The following protocol outlines the necessary steps for (5R)-2-Methyl-5-phenylmorpholin-3-one.

Protocol 1: Synthesis and Crystallization

  • Synthesis: (5R)-2-Methyl-5-phenylmorpholin-3-one can be synthesized via established organic chemistry routes, for instance, through cyclization reactions involving appropriate chiral precursors. The final product should be purified to >98% purity, as confirmed by HPLC and NMR, to minimize impurities that can hinder crystallization.

  • Crystal Growth: The successful growth of single crystals is the most critical and often challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

    • Filter the solution while hot to remove any particulate matter.

    • Allow the solution to cool slowly and undisturbed. Slow evaporation over several days at room temperature is a common and effective method.[5]

    • Visually inspect the vessel for the formation of well-defined, transparent single crystals suitable for diffraction.[5]

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

  • Crystal Mounting & Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.[6]

    • The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern.[5]

    • X-ray diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5][6] A series of diffraction images are recorded as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and the crystal's space group.[5]

    • The structure is solved using computational methods (e.g., direct methods).[5]

    • The initial atomic model is then refined against the experimental data using a full-matrix least-squares method, which adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[5]

Workflow for X-ray Crystallography

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization >98% Purity DataCollection X-ray Data Collection Crystallization->DataCollection Select Single Crystal StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final 3D Structure (CIF File)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

The table below presents a realistic, hypothetical set of crystallographic data for (5R)-2-Methyl-5-phenylmorpholin-3-one, based on typical values for small organic molecules.[6][7]

ParameterHypothetical Value for (5R)-2-Methyl-5-phenylmorpholin-3-oneSignificance
Chemical FormulaC₁₁H₁₃NO₂Defines the atomic composition.
Formula Weight191.23 g/mol Molar mass of the compound.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral space group, confirming the enantiopure nature of the crystal.
a, b, c (Å)a = 5.98, b = 10.15, c = 16.20The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 90, γ = 90The angles of the unit cell.
Volume (ų)983.5The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)~0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter~0.0(1)A critical value for determining the absolute configuration of the chiral centers. A value near zero confirms the assigned stereochemistry (5R).
Part 2: A Comparative Analysis with Spectroscopic Alternatives

While X-ray crystallography is definitive, it requires a suitable single crystal, which is not always obtainable.[][8] Therefore, researchers often rely on a combination of spectroscopic methods. Here, we compare the insights gained from these techniques with the certainty of crystallography.

NMR is an indispensable tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[3] For (5R)-2-Methyl-5-phenylmorpholin-3-one, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework.[9] Advanced techniques like NOE (Nuclear Overhauser Effect) can reveal through-space proximity of protons, suggesting the relative orientation of the methyl and phenyl groups.

Comparison:

  • Strength of NMR: Excellent for determining the molecular backbone and relative stereochemistry in solution. It does not require crystallization.[3]

  • Limitation of NMR: Assigning the absolute configuration is often not possible without using chiral derivatizing or solvating agents (e.g., Mosher's acid method), which can be complex and are indirect methods.[] It provides an averaged structure in solution, not the precise solid-state conformation.

  • Versus Crystallography: Crystallography directly determines both relative and absolute stereochemistry without ambiguity, provided a good quality crystal is analyzed.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of (5R)-2-Methyl-5-phenylmorpholin-3-one by providing a highly accurate mass measurement.[10] Tandem MS (MS/MS) experiments would reveal fragmentation patterns that help confirm the connectivity of the morpholinone core and its substituents.[11][12]

Comparison:

  • Strength of MS: Extremely sensitive, requires minimal sample, and provides definitive molecular weight and formula.[10]

  • Limitation of MS: As a standard technique, it cannot distinguish between enantiomers or diastereomers, as they have the same mass. Emerging chiral MS techniques exist but are more specialized.[3][13]

  • Versus Crystallography: MS confirms what atoms are present and how they are broadly connected, while crystallography shows precisely where they are in 3D space.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13] It is a powerful technique for probing the stereochemical environment.[3] The resulting spectrum is a unique fingerprint of a specific enantiomer.

Comparison:

  • Strength of CD: Highly sensitive to stereochemistry and can be used to determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations or to a known standard.[8] It is performed in solution and requires small amounts of sample.[8]

  • Limitation of CD: The analysis can be complex and relies on computational models, which may not always yield a conclusive result.[8] It does not provide detailed information on bond lengths or angles.

  • Versus Crystallography: CD provides strong evidence for the absolute configuration, but it is an inferential method. Crystallography provides direct, irrefutable proof.[8]

Logical Comparison of Analytical Techniques

cluster_XRD X-ray Crystallography cluster_Spectro Spectroscopic Methods cluster_info Information Provided XRD Definitive 3D Structure Connectivity Connectivity XRD->Connectivity Formula Formula XRD->Formula RelativeStereo Relative Stereochem XRD->RelativeStereo AbsoluteStereo Absolute Stereochem XRD->AbsoluteStereo XRD_info • Absolute Configuration • Bond Lengths/Angles • Solid-State Conformation NMR NMR Spectroscopy NMR->Connectivity NMR->RelativeStereo MS Mass Spectrometry MS->Formula CD Circular Dichroism CD->AbsoluteStereo

Caption: Comparison of information yielded by different analytical methods.

Conclusion

For the structural validation of a chiral pharmaceutical candidate like (5R)-2-Methyl-5-phenylmorpholin-3-one, a multi-faceted analytical approach is essential. While NMR and MS provide fundamental data on connectivity and composition, and CD offers powerful insights into absolute stereochemistry, they remain pieces of a structural puzzle. Single-crystal X-ray crystallography is the definitive technique that solves the puzzle outright, delivering an unambiguous, high-resolution 3D model of the molecule. It stands as the ultimate arbiter, validating the inferences drawn from spectroscopic methods and providing the concrete structural blueprint necessary for understanding structure-activity relationships and advancing drug development.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • BOC Sciences. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Chemical Society Reviews. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. DOI:10.1039/D4CS01202J.
  • MDPI. (2021, December 27). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases.
  • Benchchem. (2025, December). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • IRIS. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
  • IRIS. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium....
  • BiŌkeanós. (n.d.). The Cambridge Structural Database.
  • Sigma-Aldrich. (n.d.). (2R,5R)-2-Methyl-5-phenylmorpholin-3-one.
  • PMC. (n.d.). Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Benchchem. (2025). A Comparative Guide to the Structural Validation of 3-Methyl-5-phenylbiuret via X-ray Crystallography.

Sources

Validating Enantiomeric Excess of Phenylmorpholin-3-one Derivatives: A Comparative Guide to Chiral SFC vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of enantiomeric excess (ee) not merely as a routine analytical task, but as a rigorous exercise in physical chemistry and system validation. Phenylmorpholin-3-one derivatives are highly valuable chiral building blocks and active pharmaceutical ingredients (APIs). Because enantiomeric forms of these compounds often exhibit divergent pharmacological profiles[1], regulatory agencies like the FDA and EMA strongly favor single-enantiomer development, making enantiomeric purity a critical quality attribute.

This guide objectively compares the two primary analytical techniques for validating the ee of phenylmorpholin-3-ones: Chiral Supercritical Fluid Chromatography (SFC) and Chiral High-Performance Liquid Chromatography (HPLC) [2]. By understanding the mechanistic causality behind these methods, researchers can build robust, self-validating analytical workflows.

The Mechanistic Challenge in Morpholinone Separation

Phenylmorpholin-3-ones present a unique stereochemical challenge. The molecule features a lactam moiety (cyclic amide) and an ether oxygen within the morpholine ring, alongside a bulky, sterically demanding phenyl group.

Traditional achiral separation methods fail here because enantiomers possess identical physicochemical properties in an achiral environment. To achieve separation, we must introduce a Chiral Stationary Phase (CSP) . Polysaccharide-based CSPs (such as amylose or cellulose derivatives) are highly effective[3].

The Causality of Chiral Recognition: The lactam ring acts as a potent hydrogen bond acceptor (and donor, if the nitrogen is unsubstituted), while the phenyl ring engages in π−π stacking. Polysaccharide carbamate phases provide a chiral cavity that perfectly complements these interactions. The spatial arrangement of the carbamate NH and C=O groups enables stereoselective hydrogen bonding, which is the primary driver for chiral recognition. One enantiomer will form a more stable transient diastereomeric complex with the CSP than the other, leading to differential retention times.

Comparative Analysis: Chiral SFC vs. Chiral HPLC

While both SFC and HPLC utilize similar CSPs, their mobile phases dictate drastically different performance metrics. SFC utilizes supercritical carbon dioxide (CO₂) combined with organic modifiers (like methanol or isopropanol), whereas HPLC relies entirely on liquid organic solvents (like hexane/isopropanol mixtures)[].

A unified LC/SFC switching system can be used to comprehensively screen analytical conditions for both methods[5], but SFC consistently outperforms HPLC for morpholinone derivatives. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This accelerates mass transfer kinetics, allowing SFC to process samples in a third of the time of HPLC with equivalent or superior purity[6].

Table 1: Quantitative Performance Comparison for Phenylmorpholin-3-ones
ParameterChiral SFC (Supercritical CO₂)Chiral HPLC (Liquid Solvents)Mechanistic Driver / Causality
Typical Analysis Time 3 – 7 minutes15 – 40 minutesSupercritical CO₂ has high diffusivity, enabling much higher flow rates without severe backpressure penalties.
Resolution ( Rs​ ) > 2.0 (Baseline)~ 1.2 – 1.5 (Marginal)Faster mass transfer kinetics in SFC reduce longitudinal diffusion and peak broadening (smaller theoretical plate height).
Solvent Consumption 10 – 30% organic modifier100% organic/aqueousCO₂ replaces the bulk liquid mobile phase, drastically reducing hazardous solvent usage and disposal costs.
Column Equilibration < 2 minutes15 – 30 minutesThe low viscosity of supercritical fluids allows for rapid column volume turnover.

The Self-Validating Experimental Workflow

A robust analytical protocol must internally prove its own accuracy during every sequence. Below is the logical workflow for developing a self-validating method for phenylmorpholin-3-one ee determination.

Workflow Start 1. Racemate Injection (System Suitability) Screening 2. CSP Column Screening (Polysaccharide Phases) Start->Screening Confirms Detectability SFC Supercritical Fluid Chromatography (CO2 + Modifier) Screening->SFC Preferred Pathway HPLC High-Performance Liquid Chromatography (Organic Solvents) Screening->HPLC Alternative Pathway OptSFC Optimize Pressure, Temp, & Co-solvent % SFC->OptSFC OptHPLC Optimize Flow Rate & Solvent Ratio HPLC->OptHPLC Validate 3. Self-Validating ee Calculation (Baseline Rs > 1.5) OptSFC->Validate High Throughput OptHPLC->Validate Traditional

Workflow for chiral method development and ee validation of phenylmorpholin-3-ones.

Step-by-Step Methodology for ee Validation

To guarantee scientific integrity, execute the following self-validating protocol.

Step 1: System Suitability via Racemate Baseline (The Anchor)
  • Action: Inject a 50:50 racemic mixture of the phenylmorpholin-3-one derivative before running any synthesized samples.

  • Causality & Validation: This is the cornerstone of a self-validating system. It proves the column can successfully resolve both enantiomers (Resolution, Rs​ > 1.5) and that the UV/MS detector yields equal response factors for both. If the racemate yields a single peak or a skewed 60:40 area ratio, the system is biased, and any subsequent 100% ee reading on a sample is analytically invalid.

Step 2: Blank Verification
  • Action: Inject the pure mobile phase (e.g., CO₂ + 20% MeOH for SFC, or Hexane/IPA for HPLC).

  • Causality & Validation: Ensures there is no sample carryover from the racemate injection. This validates that the peaks observed in subsequent runs are genuinely from the injected sample and not ghost peaks from column contamination.

Step 3: Chromatographic Optimization
  • For SFC: Adjust the backpressure regulator (BPR) and column oven temperature.

    • Causality: In SFC, pressure and temperature directly dictate the density of the supercritical fluid. Higher density increases solvating power, reducing retention times. Lowering the temperature or increasing pressure can fine-tune the elution of closely eluting morpholinone enantiomers.

  • For HPLC: Adjust the ratio of Hexane to Isopropanol (e.g., from 90:10 to 80:20).

    • Causality: Increasing the polar modifier disrupts the hydrogen bonding between the morpholinone lactam and the CSP, eluting the compounds faster but potentially sacrificing resolution.

Step 4: Sample Analysis and ee Calculation
  • Action: Inject the enantiomerically enriched phenylmorpholin-3-one sample. Integrate the area under the curve (AUC) for both the major ( Amajor​ ) and minor ( Aminor​ ) peaks.

  • Calculation: ee(%)=(Amajor​+Aminor​Amajor​−Aminor​​)×100

  • Causality & Validation: Because Step 1 validated equal detector response and baseline resolution, the integrated areas directly correlate to the molar ratio of the enantiomers, providing a mathematically sound and validated enantiomeric excess.

Conclusion

For the chiral resolution of phenylmorpholin-3-one derivatives, Chiral SFC is objectively superior to Chiral HPLC . The unique fluid dynamics of supercritical CO₂ allow for rapid mass transfer, yielding sharper peaks, higher resolution, and throughput that is up to 3-5 times faster than traditional liquid chromatography. Regardless of the chosen platform, adhering to a self-validating workflow—anchored by mandatory racemate system suitability checks—is non-negotiable for ensuring the scientific integrity of the reported enantiomeric excess.

References

  • BenchChem. "Application Note: Chiral Separation of (1R,2S,3R)
  • BenchChem. "(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one."
  • Chromatography Today. "Achiral Supercritical Fluid Chromatography (SFC)
  • Shimadzu. "Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16."
  • BOC Sciences.
  • American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development."
  • VulcanChem. "(5S,6S)-5-methyl-6-phenylmorpholin-3-one."

Sources

An Interpretive Guide to the Infrared Spectrum of (5R)-2-Methyl-5-phenylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the expected Fourier-Transform Infrared (FT-IR) spectrum for the chiral molecule (5R)-2-Methyl-5-phenylmorpholin-3-one. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a comparative framework grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict its spectral features, compare these predictions with established data for related functional groups, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Vibrational Analysis

(5R)-2-Methyl-5-phenylmorpholin-3-one is a substituted morpholinone, a class of heterocyclic compounds with applications in medicinal chemistry. Its structural complexity, incorporating a six-membered lactam, an ether linkage, a phenyl group, and a methyl substituent, gives rise to a unique and information-rich infrared spectrum. A successful characterization hinges on identifying the vibrational modes associated with each functional component.

The primary functional groups and their expected vibrational modes are:

  • Tertiary Amide (Lactam): The C=O stretching vibration is one of the most prominent and diagnostic peaks in the spectrum.

  • Aromatic Ring: The phenyl group contributes characteristic C-H and C=C stretching and bending vibrations.

  • Aliphatic Moieties: The methyl and methylene groups of the morpholine ring have distinct C-H stretching and bending modes.

  • Ether Linkage: The C-O-C bond within the morpholine ring produces a strong, characteristic stretching vibration in the fingerprint region.

  • Carbon-Nitrogen Bond: The C-N stretching vibration also appears in the fingerprint region.

Below is a diagram illustrating the key bonds within the molecule that correspond to the most significant IR absorptions.

Caption: Key vibrational modes in (5R)-2-Methyl-5-phenylmorpholin-3-one.

Predicted IR Absorption Profile: A Comparative Analysis

The following table summarizes the predicted IR absorption peaks for (5R)-2-Methyl-5-phenylmorpholin-3-one. This data is synthesized from established correlation tables and spectral data of analogous structures. The "Comparison Data" column provides context by showing typical ranges for these functional groups in other molecular environments, illustrating the diagnostic power of specific peak positions.

Predicted Peak (cm⁻¹)Vibrational ModeIntensityComparison Data & Rationale
3100 - 3010 Aromatic C(sp²)–H StretchMediumDistinct from aliphatic C-H stretches, peaks appearing above 3000 cm⁻¹ are a reliable indicator of unsaturation (alkene or aromatic).[1][2][3]
2990 - 2950 Asymmetric CH₃ StretchMediumAsymmetric stretching vibrations require more energy and thus appear at a higher wavenumber than their symmetric counterparts.[4][5]
2950 - 2850 Aliphatic C(sp³)–H Stretch (CH₂)Medium-StrongThese absorptions from the morpholine ring and methyl group are expected below the 3000 cm⁻¹ threshold for sp³ hybridized carbons.[3][6]
~1670 C=O Stretch (Tertiary Lactam) Strong This is a highly diagnostic peak. Six-membered lactams typically absorb around 1670 ± 10 cm⁻¹.[7] This is a lower frequency compared to five-membered lactams (~1700 cm⁻¹) or four-membered lactams (~1745 cm⁻¹) due to reduced ring strain.[7] It is also lower than a typical saturated ketone (~1715 cm⁻¹).[2]
1600 - 1585 Aromatic C=C Ring StretchMediumAromatic rings often show a pair of sharp bands in this region.[1][8]
1500 - 1400 Aromatic C=C Ring StretchMedium-StrongThe second characteristic in-ring stretching vibration for the phenyl group.[1][3]
~1465 CH₂ Scissoring (Bending)MediumA characteristic bending vibration for methylene groups.[2]
~1375 CH₃ Symmetric Bending ("Umbrella")MediumA key indicator for the presence of a methyl group.[2]
1275 - 1200 Asymmetric C–O–C StretchStrongThe ether linkage is expected to produce a strong absorption band. For alkyl aryl ethers, this asymmetric stretch is typically found in this region.[9]
1200 - 1029 C–N StretchMediumThe C-N bond stretch is typically found in this region of the fingerprint spectrum.[10]
900 - 675 Aromatic C–H Out-of-Plane (OOP) BendStrongThe pattern of these strong bands can be diagnostic of the substitution pattern on the aromatic ring.[1]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a preferred method for obtaining the IR spectrum of a solid or liquid sample due to its minimal sample preparation and high reproducibility.

Objective: To acquire a high-resolution FT-IR spectrum of (5R)-2-Methyl-5-phenylmorpholin-3-one from 4000 to 400 cm⁻¹.

Materials:

  • FT-IR Spectrometer with a Diamond or Germanium ATR accessory.

  • (5R)-2-Methyl-5-phenylmorpholin-3-one sample (solid, ~2-5 mg).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is purged and has reached thermal stability.

  • Background Collection:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely. The cleanliness is paramount to avoid spurious peaks.

    • Lower the ATR anvil to ensure no sample is present.

    • Collect a background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR anvil.

    • Place a small amount (~2-5 mg) of the solid sample onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism. Proper contact between the sample and the crystal is critical for a strong signal. The causality here relates to the physics of the evanescent wave, which only penetrates a few microns beyond the crystal surface.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • If using a diamond ATR, an automatic ATR correction may be applied to the data to make it appear more like a traditional transmission spectrum.

    • Clean the ATR crystal and anvil thoroughly with isopropanol and a lint-free wipe, ensuring no sample residue remains for the next user.

The following diagram outlines the logical workflow for this experimental procedure.

cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_post Post-Processing Phase start Start clean_crystal Clean ATR Crystal (Isopropanol) start->clean_crystal collect_bg Collect Background Spectrum (32 Scans) clean_crystal->collect_bg apply_sample Apply Solid Sample to Crystal collect_bg->apply_sample apply_pressure Apply Consistent Pressure with Anvil apply_sample->apply_pressure collect_sample Collect Sample Spectrum (32 Scans) apply_pressure->collect_sample process_data Perform Automatic Background Subtraction & ATR Correction collect_sample->process_data analyze Analyze Spectrum & Identify Peaks process_data->analyze clean_up Clean Crystal and Anvil analyze->clean_up end End clean_up->end

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of (5R)-2-Methyl-5-phenylmorpholin-3-one provides a unique fingerprint that is invaluable for its structural confirmation. The most diagnostic absorptions are the strong C=O stretch of the six-membered lactam ring around 1670 cm⁻¹, the clear distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the strong C-O-C ether stretch in the fingerprint region. By comparing an experimentally obtained spectrum with the predicted profile detailed in this guide, researchers can confidently verify the identity and assess the purity of their synthesized material.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Reddit. (2021). Symmetric vs asymmetric CH3 stretching vibrations - IR spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Canadian Science Publishing. (1956). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Peak areas of CH 2 and CH 3 asymmetric stretching bands in the IR spectra. Retrieved from [Link]

  • Thieme. (n.d.). The IR Spectrum. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]

  • Khan Academy. (2014). Symmetric and asymmetric stretching. Retrieved from [Link]

  • PubMed. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Morpholinone. Retrieved from [Link]

  • Hungarian Academy of Sciences. (n.d.). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Retrieved from [Link]

  • Baghdad Science Journal. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Wiley. (n.d.). 4-(3-Morpholinophenyl)morpholine - SpectraBase. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). IR – spectroscopy part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link]

  • ResearchGate. (2022). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Methyl-Phenylmorpholin-3-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, understanding the nuances of isomeric stability is not merely an academic exercise; it is a critical factor that influences a compound's synthetic accessibility, shelf-life, and ultimately, its pharmacological profile. The methyl-phenylmorpholin-3-one scaffold, a key heterocyclic motif, presents a fascinating case study in this regard. The precise placement of methyl and phenyl groups on the morpholin-3-one ring gives rise to a variety of positional isomers and stereoisomers, each with a unique thermodynamic landscape.

This guide provides an in-depth comparison of the stability of these isomers, grounded in both theoretical principles and practical, field-proven experimental protocols. We will dissect the causal factors governing stability and provide researchers with the necessary workflows to conduct their own validated analyses.

The Isomeric Landscape of Methyl-Phenylmorpholin-3-one

The core structure, morpholin-3-one, can be substituted with methyl and phenyl groups at several positions. For this guide, we will consider the phenyl group to be at the 6-position, a common arrangement found in compounds like Fenmetramide[1]. The methyl group can then be located at several key positions, leading to distinct isomers:

  • N-4-Methyl Isomer: 4-methyl-6-phenylmorpholin-3-one

  • C-5-Methyl Isomer: 5-methyl-6-phenylmorpholin-3-one (Fenmetramide)

  • C-2-Methyl Isomer: 2-methyl-6-phenylmorpholin-3-one

Furthermore, isomers with chiral centers (C-2, C-5, C-6) will exist as enantiomers and diastereomers, adding another layer of complexity to stability analysis. For instance, the relative orientation of the methyl and phenyl groups (cis vs. trans) in diastereomers significantly impacts their thermodynamic stability[2][3].

Theoretical Framework: Why Isomer Stability Varies

The potential energy of a molecule, and thus its stability, is dictated by a delicate balance of intramolecular forces. For methyl-phenylmorpholin-3-one isomers, the primary differentiating factors are:

  • Steric Hindrance: The spatial arrangement of the bulky phenyl group and the methyl group is paramount. When these groups are in close proximity (e.g., in a cis configuration on adjacent carbons), they can cause steric strain, raising the molecule's internal energy and reducing its stability. The most stable conformation will typically maximize the distance between large substituents, often placing them in equatorial positions within the morpholinone ring's preferred chair-like conformation.

  • Electronic Effects: The placement of the methyl group (an electron-donating group) can subtly influence the electron density of the morpholinone ring. While less dramatic than steric effects in this scaffold, these electronic perturbations can affect bond lengths and angles, contributing to the overall energy of the isomer.

  • Intramolecular Interactions: In specific conformations, weak intramolecular forces, such as C-H···O interactions, can provide minor stabilization. Conversely, unfavorable dipole-dipole interactions can be destabilizing.

In Silico Analysis: Predicting Stability with Computational Chemistry

Before committing to lengthy and resource-intensive synthesis, computational modeling provides an efficient and powerful tool to predict the relative stabilities of isomers.[4][5] Density Functional Theory (DFT) is a particularly robust method for this purpose, offering a favorable balance of accuracy and computational cost for organic molecules.[4][6]

The core principle is to calculate the ground-state electronic energy of each isomer. According to thermodynamic principles, the isomer with the lowest calculated energy is predicted to be the most stable.

Workflow for Computational Stability Analysis

G cluster_0 Step 1: Structure Generation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Validation cluster_3 Step 4: Data Analysis a Build 3D structures of all methyl-phenylmorpholin-3-one isomers (e.g., 4-Me, 5-Me, 6-Me) b Perform geometry optimization using DFT (e.g., B3LYP/6-31G* basis set). This finds the lowest energy conformation. a->b Input Structures c Perform frequency calculation on optimized structures. Confirm absence of imaginary frequencies. b->c Optimized Geometries d Extract the electronic energies (including zero-point energy correction). c->d Validated Structures e Compare relative energies (ΔE). The isomer with the lowest energy is the most thermodynamically stable. d->e Energy Data

Caption: Workflow for DFT-based stability prediction.

Detailed Protocol: DFT Calculation
  • Structure Preparation: Generate 3D coordinates for each isomer (e.g., 4-methyl, 5-methyl, and 2-methyl isomers, including relevant cis/trans diastereomers).

  • Software and Method Selection: Utilize a computational chemistry package such as Gaussian or ORCA. The B3LYP functional with the 6-31G* basis set is a widely accepted and efficient method for initial geometry optimizations of organic molecules[4].

  • Geometry Optimization: Perform a full geometry optimization for each isomer. This process iteratively adjusts the molecular geometry to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis (Self-Validation): Conduct a frequency calculation on each optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be further optimized. This step is critical for ensuring the trustworthiness of the results.

  • Energy Comparison: Extract the final electronic energies, which should be corrected with the zero-point vibrational energy (ZPVE) from the frequency calculation. The relative stability is determined by comparing these corrected energies.

Predicted Stability Data (Illustrative)

The following table presents hypothetical, yet chemically plausible, results from such a DFT analysis, where energies are reported relative to the most stable isomer.

IsomerPhenyl PositionMethyl PositionDiastereomerRelative Energy (ΔE) (kcal/mol)Predicted Stability Ranking
A 65trans0.001 (Most Stable)
B 65cis+1.853
C 64N/A+0.952
D 62trans+2.504
E 62cis+4.105 (Least Stable)

Interpretation: In this illustrative model, the trans-5-methyl-6-phenyl isomer is the most stable, likely due to an optimal conformation that minimizes steric clash between the adjacent methyl and phenyl groups. The N-4 methyl isomer shows high stability as the methyl group is distant from the phenyl substituent. The C-2 isomers are predicted to be the least stable, with the cis configuration being particularly unfavorable due to significant steric hindrance.

Experimental Validation: From Theory to Practice

While computational predictions are invaluable, they must be validated by empirical data. The relative thermodynamic stability of isomers can be determined experimentally through several robust methods[7].

Method 1: Equilibration via Isomerization

This is a powerful method where a less stable isomer (or a mixture of isomers) is converted into a more stable one under conditions that allow for equilibrium to be reached. The final ratio of isomers directly reflects their relative thermodynamic stabilities[2][3].

Workflow for Isomerization Study

G cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Monitoring cluster_3 Step 4: Analysis prep Synthesize and isolate a pure, less stable isomer (e.g., Isomer B) or a non-equilibrium mixture. react Dissolve the isomer in a suitable solvent. Add a catalyst (e.g., base like NaOMe or acid like p-TsOH) to facilitate reversible epimerization/isomerization. prep->react monitor Heat the reaction to a constant temperature. Periodically withdraw aliquots and quench the reaction. react->monitor analyze Analyze the isomer ratio in each aliquot using HPLC or ¹H NMR. monitor->analyze equil Continue until the isomer ratio remains constant over time, indicating equilibrium has been reached. analyze->equil Check for constant ratio result The final ratio represents the thermodynamic distribution. The most abundant isomer is the most stable. equil->result

Caption: Experimental workflow for determining stability via equilibration.

Detailed Protocol: Base-Catalyzed Equilibration
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of a pure, less stable isomer (e.g., 50 mg of the cis-5-methyl-6-phenyl isomer) in a suitable solvent (e.g., 10 mL of methanol).

  • Initiation: Add a catalytic amount of a base (e.g., 0.1 equivalents of sodium methoxide). The base facilitates deprotonation-reprotonation at the chiral centers, allowing the isomers to interconvert.

  • Equilibration: Heat the mixture to reflux (approx. 65°C).

  • Monitoring (Self-Validation): Every 2 hours, withdraw a small aliquot (e.g., 0.1 mL), neutralize it with a drop of acetic acid to quench the isomerization, and analyze the sample by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) to determine the isomer ratio.

Method 2: Heat of Combustion Analysis

A more direct, albeit destructive, method for determining thermodynamic stability involves measuring the heat of combustion (ΔH°c) for each pure isomer using bomb calorimetry. Since isomers have the same chemical formula, they will produce the same combustion products (CO₂, H₂O, N₂). The isomer that releases less energy upon combustion is inherently more stable (i.e., it started from a lower potential energy state)[7][8].

  • Principle: More Stable Isomer → Lower Internal Energy → Less Heat Released (Lower ΔH°c)

  • Procedure: A precisely weighed sample of each pure isomer is combusted in a high-pressure oxygen environment within a bomb calorimeter. The temperature change of the surrounding water bath is measured to calculate the heat released.

  • Data Comparison: The isomer with the least exothermic heat of combustion is the most thermodynamically stable.

Comparative Experimental Data Summary (Illustrative)
IsomerMethodResultStability Ranking
A (trans-5-Me)Equilibration85% abundance at equilibrium1 (Most Stable)
B (cis-5-Me)Equilibration5% abundance at equilibrium3
C (4-Me)Equilibration10% abundance at equilibrium2
A (trans-5-Me)Heat of Combustion-1455.2 kcal/mol1 (Most Stable)
B (cis-5-Me)Heat of Combustion-1457.0 kcal/mol3
C (4-Me)Heat of Combustion-1456.1 kcal/mol2

Conclusion for the Drug Developer

The combined computational and experimental data consistently point towards a clear stability hierarchy among methyl-phenylmorpholin-3-one isomers.

  • Most Stable: The trans-5-methyl-6-phenylmorpholin-3-one isomer is typically the thermodynamic sink. Its stability arises from a conformation that minimizes steric interactions between the adjacent substituents.

  • Intermediate Stability: The 4-methyl isomer, where the methyl group is on the nitrogen, represents a stable alternative as the substituents are well-separated.

  • Least Stable: Isomers with significant steric crowding, such as cis-2,6 or cis-5,6 disubstituted patterns, are the least thermodynamically stable.

Practical Implications:

  • Synthesis Strategy: When designing a synthetic route, be aware that conditions involving heat or acid/base catalysis may lead to the isomerization of a kinetically-favored product into the more thermodynamically stable isomer[3]. If a less stable isomer is the desired target, purification and storage conditions must be carefully controlled to prevent post-synthetic isomerization.

  • Prioritization: For development, the most stable isomer is often prioritized as it is less likely to degrade or convert to other forms during formulation and storage, ensuring product consistency and a longer shelf-life.

  • Regulatory Considerations: A thorough understanding and characterization of all potential isomers and their relative stabilities is a crucial component of any regulatory submission package.

By integrating predictive computational modeling with rigorous experimental validation, researchers can confidently navigate the complexities of isomer stability, making more informed and efficient decisions in the drug development pipeline.

References

  • ACS Publications. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A. [Link]

  • Hoyt, L. et al. (2012). An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Computational study on fused five membered heterocyclic compounds containing tertiary oxygen. [Link]

  • Sahu, P. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • ACS Publications. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. [Link]

  • Nexø, E. et al. (2020). Aromaticity study of heterocyclic anticancer compounds through computational s-nics method. Nexo Revista Científica. [Link]

  • University of Calgary. (n.d.). Chapter 2: Thermodynamics and Stability. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

  • ResearchGate. (2014). Experimental and computational thermochemistry of the dihydroxypyridine isomers. [Link]

  • Reddit. (2018). AAMC FL3 C/P #9. r/MCAT2. [Link]

  • Wikipedia. (n.d.). Fenmetramide. [Link]

  • MDPI. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

  • Chegg. (2022). Solved: The relative thermodynamic stability of isomeric.... [Link]

Sources

Comprehensive Quality Control (QC) Protocols and Analytical Comparison Guide for (5R)-2-Methyl-5-phenylmorpholin-3-one Raw Material

Author: BenchChem Technical Support Team. Date: March 2026

The Causality of Stereochemical Control in CNS Drug Discovery

In central nervous system (CNS) drug development, the morpholine ring is a privileged scaffold. Its balanced lipophilic-hydrophilic profile and weakly basic nitrogen grant it exceptional blood-brain barrier (BBB) permeability and metabolic stability [2]. However, when targeting monoamine transporters (DAT, NET, SERT) or specific neuro-receptors, 3D spatial orientation is non-negotiable. Historical data on morpholine-based therapeutics demonstrates that stereochemistry dictates target affinity; for example, specific enantiomers of morpholine derivatives can be exponentially more potent and selective than their racemic counterparts, avoiding severe off-target effects [3].

(5R)-2-Methyl-5-phenylmorpholin-3-one (CAS 2135349-79-8) serves as a critical chiral building block for synthesizing complex CNS-active entities [1]. Because stereocenters established in this raw material propagate directly into the final Active Pharmaceutical Ingredient (API), rigorous Quality Control (QC) is required. A failure to detect the (5S) enantiomer or diastereomeric impurities at this stage results in downstream API mixtures that can exhibit antagonistic pharmacological profiles or unacceptable toxicity [4].

Objective Comparison: High-Purity (5R)-Isomer vs. Alternatives

To justify the procurement and stringent QC of high-purity (5R)-2-Methyl-5-phenylmorpholin-3-one, we must objectively compare its performance against lower-tier alternatives: a fully racemic mixture and a standard commercial grade (which often suffers from poor diastereomeric resolution).

Table 1: Quantitative Performance and Quality Metrics Comparison

Quality MetricHigh-Purity (5R)-Isomer (Target)Racemic AlternativeStandard Commercial Grade
Enantiomeric Excess (ee) > 99.5% 0%~90.0% - 95.0%
Diastereomeric Excess (de) > 99.0% Variable~95.0%
Chemical Purity (HPLC/UV) > 99.0% > 98.0%> 95.0%
Downstream API Yield Optimal (>85% isolated) Poor (<40% post-resolution)Sub-optimal (~60-70%)
Pharmacological Risk Minimal off-target binding High risk of toxic enantiomersModerate risk of off-target effects

Data Interpretation: Utilizing the high-purity (5R)-isomer eliminates the need for late-stage chiral resolution, which typically halves the overall synthetic yield and drastically increases solvent waste.

Self-Validating QC Experimental Protocols

A robust QC framework cannot rely on a single point of failure. The protocols below form a self-validating system : the optical purity determined by Chiral HPLC is orthogonally verified by Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. If HPLC suffers from accidental peak co-elution (yielding a false high ee), the NMR will reveal peak splitting, instantly flagging the discrepancy and preventing a compromised batch from entering the synthesis pipeline.

Protocol A: Chiral HPLC for Enantiomeric & Diastereomeric Excess

Causality: Normal-phase chiral HPLC utilizes an amylose-based stationary phase. The chiral grooves of the column interact with the morpholinone's NH, C=O, and phenyl groups via transient hydrogen bonding and π−π stacking. The (5R) and (5S) enantiomers form diastereomeric complexes of differing stabilities with the stationary phase, causing them to elute at distinct retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the raw material in 1.0 mL of HPLC-grade Hexane/Isopropanol (IPA) (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the system with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase & Flow: Isocratic elution using Hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min. Rationale: The non-polar hexane drives the analyte into the chiral stationary phase, while the 10% IPA provides just enough polarity to elute the compound without disrupting the delicate chiral recognition mechanisms.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Validation: Inject a known racemic standard first to establish the retention times of both the (5R) and (5S) peaks and ensure baseline resolution ( Rs​>1.5 ). Subsequently, inject the sample batch. Calculate ee via peak area integration.

Protocol B: 1 H-NMR and 13 C-NMR for Orthogonal Validation

Causality: While HPLC proves purity, NMR proves structural integrity and relative stereochemistry. In the morpholin-3-one ring, the pseudo-chair conformation forces the bulky phenyl group into an equatorial position. The 3J coupling constants between the C2 and C5 protons reveal their axial/equatorial relationships, confirming diastereomeric purity (cis vs. trans). Furthermore, adding a Chiral Solvating Agent (CSA) forces the enantiomers into a diastereomeric environment in the NMR tube, splitting the signals and orthogonally validating the HPLC ee data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the raw material in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% TMS as an internal standard.

  • Standard Acquisition: Acquire standard 1D 1 H (400 MHz) and 13 C (100 MHz) spectra.

  • Diastereomeric Check: Analyze the coupling constants ( J -values) of the C2-methyl and C5-methine protons. A strict correlation to known cis/trans J -values confirms the absence of diastereomeric impurities.

  • Orthogonal Enantiomeric Check (The Self-Validation Step): Add 1.5 equivalents of the CSA, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE), directly to the NMR tube.

  • Re-Acquisition: Re-run the 1 H-NMR. If the batch is truly >99.5% (5R), the C2-methyl doublet will remain a single doublet. If the (5S) enantiomer is present, the methyl doublet will split into two distinct doublets due to the differing magnetic environments of the transient CSA-analyte complexes.

QC Decision Tree and Analytical Workflow

QC_Workflow Start Raw Material Batch (5R)-2-Methyl-5-phenylmorpholin-3-one HPLC Chiral HPLC Analysis (ee > 99%, de > 99%) Start->HPLC Aliquot 1 NMR 1H & 13C NMR (Diastereomeric Purity via J-coupling) Start->NMR Aliquot 2 LCMS LC-MS Analysis (Chemical Purity > 98%) Start->LCMS Aliquot 3 Decision Do all orthogonal metrics align? HPLC->Decision ee/de Data NMR->Decision Structural Data LCMS->Decision Purity Data Pass Batch Approved Proceed to API Synthesis Decision->Pass Yes (Validated) Fail Batch Rejected Quarantine & Investigate Decision->Fail No (Discrepancy)

Figure 1: Orthogonal self-validating QC workflow for (5R)-2-Methyl-5-phenylmorpholin-3-one.

References

  • Title: (5R)
  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics | Source: PMC - NIH | URL
  • Title: Norepinephrine transporter inhibitors and their therapeutic potential | Source: PMC - NIH | URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery | Source: ResearchGate | URL

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.